Berninamycin A
Description
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Structure
2D Structure
Properties
IUPAC Name |
(14S,17Z,27S)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H51N15O15S/c1-13-28-49-65-34(26(10)81-49)45(76)56-21(5)40(71)66-36(51(11,12)78)46(77)58-23(7)48-64-33(25(9)80-48)44(75)55-20(4)39(70)57-22(6)47-61-30(16-79-47)35-27(50-62-31(17-82-50)42(73)63-32(24(8)67)43(74)60-28)14-15-29(59-35)41(72)54-19(3)38(69)53-18(2)37(52)68/h13-17,24,32,36,67,78H,2-7H2,1,8-12H3,(H2,52,68)(H,53,69)(H,54,72)(H,55,75)(H,56,76)(H,57,70)(H,58,77)(H,60,74)(H,63,73)(H,66,71)/b28-13-/t24-,32+,36-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFFHXXVDGAVPH-DKFXDEMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H51N15O15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1146.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58798-97-3 | |
| Record name | Berninamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058798973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BERNINAMYCIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2B3X4HA2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Berninamycin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces bernensis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Berninamycin A, a potent thiopeptide antibiotic produced by Streptomyces bernensis. This document details the scientific background, experimental protocols, and key data associated with this important natural product.
Introduction
This compound is a highly modified cyclic thiopeptide antibiotic first isolated from the fermentation broth of Streptomyces bernensis.[1] As a member of the thiopeptide class, it exhibits significant activity against a range of Gram-positive bacteria.[1][2] Its unique structural features and mode of action, which involves the inhibition of protein biosynthesis by binding to the 50S ribosomal subunit, have made it a subject of considerable scientific interest.[1][2] This guide serves as a comprehensive resource for researchers engaged in natural product discovery, antibiotic development, and related fields.
Discovery and Biosynthesis
The discovery of this compound from Streptomyces bernensis marked a significant addition to the growing family of thiopeptide antibiotics. Subsequent research has led to the identification of the complete biosynthetic gene cluster responsible for its production. The biosynthesis of this compound is a complex process involving ribosomal synthesis of a precursor peptide, followed by extensive post-translational modifications. These modifications, orchestrated by a series of dedicated enzymes encoded within the gene cluster, are responsible for the formation of the characteristic thiazole and oxazole rings, as well as the dehydroalanine residues that are hallmarks of this antibiotic class.
Physicochemical Properties and Structure
This compound is a macrocyclic peptide with a complex and rigid structure. Its chemical formula is C₅₁H₅₁N₁₅O₁₅S, and it has a molecular weight of 1146.1 g/mol . The detailed structure of this compound has been elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅₁H₅₁N₁₅O₁₅S |
| Molecular Weight | 1146.1 g/mol |
| Appearance | Colorless amorphous powder |
| Solubility | Soluble in DMF and DMSO; moderately soluble in Ethanol |
Minor metabolites, including Berninamycins B, C, and D, have also been isolated from Streptomyces bernensis fermentations. These analogues differ from this compound in specific structural moieties. For instance, Berninamycin B contains a valine residue in place of the β-hydroxyvaline found in this compound. The relative production of Berninamycin B to A has been reported to be approximately 3.9% in heterologous expression systems.
Experimental Protocols
While a detailed, publicly available, step-by-step protocol for the fermentation of the original producer, Streptomyces bernensis, and subsequent isolation of this compound is limited, the following sections provide a comprehensive methodology based on the successful isolation of this compound from a related species, Streptomyces atroolivaceus, as well as other relevant literature.
Fermentation of this compound-Producing Streptomyces
The following protocol is adapted from the cultivation of Streptomyces atroolivaceus for this compound production.
4.1.1. Culture Medium
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Medium: ISP2 Agar Medium
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Composition:
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Yeast Extract: 4 g/L
-
Malt Extract: 10 g/L
-
Dextrose: 4 g/L
-
Agar: 20 g/L
-
Distilled Water: 1 L
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pH adjusted to 7.2 before autoclaving.
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4.1.2. Inoculation and Incubation
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Prepare a spore suspension or a vegetative inoculum of the Streptomyces strain from a mature slant culture.
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Inoculate the surface of the ISP2 agar plates with the inoculum.
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Incubate the plates at 28-30°C for 7-10 days, or until sufficient growth and sporulation are observed.
Extraction of this compound
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The agar medium with the grown Streptomyces culture is macerated and extracted with acetone.
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The acetone extract is filtered to remove the mycelia and agar.
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The filtrate is concentrated under reduced pressure to remove the acetone, yielding an aqueous suspension.
Purification of this compound
A multi-step purification process is employed to isolate this compound from the crude extract.
4.3.1. Solid-Phase Extraction (SPE)
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The aqueous suspension from the extraction step is loaded onto a solid-phase extraction column packed with a hydrophobic resin (e.g., Diaion HP-20).
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The column is washed with water to remove polar impurities.
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This compound is eluted with methanol.
4.3.2. High-Performance Liquid Chromatography (HPLC)
The methanol eluate from the SPE step is further purified by preparative reverse-phase HPLC.
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Column: C18 reverse-phase column (e.g., ODS)
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Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
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Detection: UV detection at 280 nm.
-
Fractions corresponding to the this compound peak are collected.
The collected fractions are pooled, and the solvent is removed under vacuum to yield purified this compound.
Quantitative Data
The production of this compound can be quantified using analytical HPLC.
Table 2: Reported Yield of this compound
| Producing Strain | Fermentation Method | Yield | Reference |
| Streptomyces atroolivaceus | Solid-state (Agar) | 19 µg/mg (wet weight of cells and agar) |
Table 3: Spectroscopic Data for this compound Characterization
| Technique | Key Observations |
| ¹H NMR (DMSO-d₆) | Characteristic signals for aromatic protons of the pyridine, thiazole, and oxazole rings, as well as signals for the amino acid residues. |
| ¹³C NMR (DMSO-d₆) | Resonances corresponding to the carbonyl carbons, aromatic carbons, and aliphatic carbons of the molecule. |
| High-Resolution Mass Spectrometry (HR-MS) | Accurate mass measurement confirming the elemental composition of C₅₁H₅₁N₁₅O₁₅S. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Caption: Workflow for the isolation and purification of this compound.
Biosynthetic Pathway Overview
The following diagram provides a simplified overview of the biosynthetic logic for this compound.
Caption: Simplified overview of the this compound biosynthetic pathway.
Conclusion
This technical guide has summarized the key aspects of the discovery, isolation, and characterization of this compound from Streptomyces bernensis. The provided experimental protocols, quantitative data, and visualizations offer a valuable resource for researchers in the field of natural product chemistry and antibiotic development. Further research into optimizing fermentation conditions for S. bernensis and exploring the full therapeutic potential of this compound and its analogues is warranted.
References
Berninamycin A: A Technical Overview of its Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Berninamycin A is a complex thiopeptide antibiotic first isolated from the bacterium Streptomyces bernensis.[1] As a member of the thiopeptide class, it is characterized by a highly modified macrocyclic peptide structure containing thiazole and oxazole rings. This document provides a detailed technical guide on the chemical structure, molecular formula, physicochemical properties, and biological activity of this compound.
Chemical Structure and Molecular Formula
This compound is a macrocyclic "peptide" composed of atypical amino acids.[2][3] Its complex structure is a key determinant of its biological activity.
Molecular Formula: C₅₁H₅₁N₁₅O₁₅S[2][4]
IUPAC Name: (14S,17Z,27S)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.1⁸,¹¹.1¹⁸,²¹.1³¹,³⁴.0²,⁷]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide
2D Chemical Structure:
Physicochemical and Quantitative Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 1146.1 g/mol | |
| Exact Mass | 1145.34097715 Da | |
| CAS Number | 58798-97-3 | |
| Appearance | Solid | |
| Solubility | Soluble in DMF and DMSO; moderately soluble in Ethanol. | |
| Storage Temperature | -20°C |
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antibiotic effect by potently inhibiting protein biosynthesis in Gram-positive bacteria. Its mode of action is similar to that of the related thiopeptide, thiostrepton. This compound binds to the complex of 23S ribosomal RNA (rRNA) and the ribosomal protein L11, affecting multiple functions of the ribosomal A site. This interaction ultimately stalls protein synthesis, leading to bacterial growth inhibition.
Furthermore, this compound is known to be an inducer of the tipA gene in Streptomyces. The tipA gene controls the bacterial transcription regulators, TipAL and TipAS, which are central to multidrug resistance.
Experimental Protocols
Isolation and Purification from Streptomyces bernensis
A general workflow for the isolation and characterization of this compound from its native producer is outlined below.
A more detailed experimental protocol for heterologous expression, which allows for production of the compound in a different host organism, is described below.
Heterologous Expression of the Berninamycin Gene Cluster
This protocol is based on methodologies described for expressing the berninamycin gene cluster in hosts like Streptomyces lividans and Streptomyces venezuelae.
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Genomic DNA Isolation and Fosmid Library Creation:
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Genomic DNA is isolated from Streptomyces bernensis.
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A fosmid library is generated using a suitable vector (e.g., pCC2FOS) following the manufacturer's protocol.
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Screening of the Fosmid Library:
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The library is screened to identify clones containing the complete berninamycin biosynthetic gene cluster.
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Identification is typically confirmed by PCR and sequencing.
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Construction of the Expression Plasmid:
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The identified gene cluster is isolated from the fosmid via restriction digest.
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The cluster is then ligated into an integrative expression vector (e.g., pSET152) to create the final expression plasmid (e.g., pSET152+bern).
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Conjugative Transfer to a Heterologous Host:
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The expression plasmid is transferred from an E. coli donor strain (e.g., ET12567/pUZ8002) to the desired Streptomyces host (S. lividans or S. venezuelae) via conjugation.
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Fermentation and Extraction:
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The engineered Streptomyces strain is fermented under appropriate conditions to produce this compound.
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The cell pellets from the fermentation culture are harvested.
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The compound is extracted from the cell pellets using a suitable solvent, such as acetone.
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Purification and Analysis:
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The crude extract is dissolved in a solvent mixture (e.g., 50:50 acetonitrile:water).
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Analytically pure this compound is obtained by preparative scale High-Performance Liquid Chromatography (HPLC).
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The structure and purity of the isolated compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
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References
An In-Depth Technical Guide to the Mechanism of Action of Berninamycin A on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berninamycin A is a potent thiopeptide antibiotic that demonstrates significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the specific targeting and inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the molecular interactions and functional consequences of this compound binding to the bacterial ribosome. The information presented herein is intended to support further research and development of thiopeptide antibiotics as a class of therapeutic agents.
Introduction
The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), represent a promising avenue for drug development.[1] this compound, a member of this class, effectively halts bacterial growth by interfering with the intricate process of protein synthesis.[2][3] This document will provide a detailed examination of its molecular target, binding site, and the downstream effects on ribosomal function.
Molecular Target and Binding Site
This compound exerts its inhibitory effects by binding to the large (50S) subunit of the bacterial ribosome.[4][5] The primary binding site is a highly conserved pocket known as the GTPase-Associated Region (GAR). This region is a critical functional hub on the ribosome, responsible for coordinating the activity of translational GTPase factors.
The GAR is a cleft formed by specific elements of the 23S ribosomal RNA (rRNA) and the ribosomal protein L11. Structural studies of the closely related thiopeptide antibiotic, thiostrepton, in complex with the 50S ribosomal subunit have provided detailed insights into this binding pocket. It is understood that this compound occupies a similar position, interacting with helices 43 and 44 of the 23S rRNA and the N-terminal domain of protein L11.
Mechanism of Protein Synthesis Inhibition
By binding to the GAR, this compound physically obstructs the binding of essential elongation factors, namely Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu). The binding of these factors to the ribosome is crucial for the translocation of tRNAs and mRNA, a fundamental step in the elongation cycle of protein synthesis.
The inhibitory action of this compound can be summarized in the following steps:
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Binding to the 50S Subunit: this compound binds to the cleft formed by 23S rRNA and protein L11.
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Steric Hindrance: The presence of the bulky this compound molecule in this critical region prevents the proper docking of elongation factors.
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Inhibition of Translocation: The failure of EF-G to bind and hydrolyze GTP stalls the ribosome, preventing the movement of the peptidyl-tRNA from the A-site to the P-site.
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Cessation of Protein Synthesis: The arrest of the elongation cycle leads to the termination of protein synthesis and ultimately, bacterial cell death.
The following diagram illustrates the proposed mechanism of action:
Quantitative Data
The potency of this compound has been quantified through various assays. The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's effectiveness. For the related thiopeptide thiostrepton, the IC50 for inhibition of ribosome-dependent GTP hydrolysis is stoichiometric with the ribosome concentration, indicating very tight binding.
| Parameter | Organism | Value | Reference |
| MIC | Bacillus subtilis | 6.3 µM | |
| MIC | Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 µM | |
| IC50 (GTP Hydrolysis) | E. coli (for Thiostrepton) | 0.15 µM |
Experimental Protocols
The study of this compound's mechanism of action relies on a variety of biochemical and biophysical techniques. Below are outlines of key experimental protocols.
Purification of Bacterial Ribosomes
The preparation of active and pure bacterial ribosomes is fundamental for in vitro studies.
Detailed Steps:
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Cell Growth and Harvest: Grow bacterial cells to mid-log phase and harvest by centrifugation.
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Lysis: Resuspend cell pellets in a suitable buffer and lyse the cells to release cellular contents.
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Clarification: Centrifuge the lysate at low speed to remove cell debris.
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Crude Ribosome Pelleting: Subject the supernatant to ultracentrifugation to pellet the ribosomes.
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Sucrose Cushion: Resuspend the crude ribosome pellet and layer it onto a sucrose cushion. Ultracentrifuge to pellet the ribosomes, leaving many contaminating proteins in the supernatant.
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High-Salt Wash: Wash the ribosome pellet with a high-salt buffer to remove ribosome-associated proteins.
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Sucrose Gradient Centrifugation: Resuspend the washed ribosomes and apply them to a linear sucrose gradient (e.g., 10-40%). Ultracentrifuge to separate 70S ribosomes from the 30S and 50S subunits.
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Fractionation and Pooling: Fractionate the gradient and monitor the absorbance at 260 nm to identify the 70S peak. Pool the corresponding fractions.
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Concentration and Storage: Concentrate the purified ribosomes and store them at -80°C.
In Vitro Transcription-Translation (IVTT) Assay
IVTT assays are used to assess the inhibitory effect of compounds on protein synthesis in a cell-free system.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 50S components neighboring 23S rRNA nucleotides A2448 and U2604 within the peptidyl transferase center of Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Berninamycin A Biosynthesis Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Berninamycin A is a potent thiopeptide antibiotic that demonstrates significant activity against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1] As a member of the Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) family, its intricate biosynthesis offers a fascinating subject for scientific inquiry and a potential avenue for the development of novel therapeutics through biosynthetic engineering.[2][3][4] This guide provides a comprehensive analysis of the this compound biosynthetic gene cluster (ber), detailing the functions of its constituent genes, the enzymatic cascade of its production, and the experimental protocols used to elucidate its pathway.
The this compound Biosynthetic Gene Cluster (ber)
The biosynthesis of this compound is orchestrated by a dedicated gene cluster found in the producing organism, Streptomyces bernensis UC 5144.[1] This cluster, spanning approximately 12.9 kb, contains 11 open reading frames (ORFs), designated berA through berJ. The cluster is responsible for producing the precursor peptide and carrying out the extensive post-translational modifications required to generate the final, biologically active molecule.
The table below summarizes the genes within the this compound cluster and their putative functions, which have been largely inferred from homology to enzymes in other thiopeptide biosynthetic pathways.
| Gene | Proposed Function | Homology/Enzyme Class |
| berA | Precursor Peptide | Contains a 31-amino acid leader peptide and a 16-amino acid core peptide. |
| berB | Dehydratase | Lantibiotic-type dehydratase, involved in forming dehydroamino acids. |
| berC | Dehydratase | Lantibiotic-type dehydratase, involved in forming dehydroamino acids. |
| berD | Cyclase/Dehydrogenase | Putatively responsible for forming the central pyridine ring. |
| berE1 | Dehydrogenase | McbC-like dehydrogenase, involved in azole formation. |
| berE2 | Dehydrogenase | McbC-like dehydrogenase, involved in azole formation. |
| berG1 | Cyclodehydratase | YcaO-type enzyme, involved in thiazole/oxazole formation. |
| berG2 | Cyclodehydratase | YcaO-type enzyme, involved in thiazole/oxazole formation. |
| berH | P450 Monooxygenase | Cytochrome P450, likely responsible for the hydroxylation of a valine residue. |
| berI | Peptidase/Amidase | Homologous to NocA/NosA; likely involved in leader peptide cleavage and C-terminal amide formation. |
| berJ | Methyltransferase | 23S rRNA methyltransferase, provides self-resistance to the producing organism. |
The Biosynthetic Pathway: From Precursor Peptide to Active Antibiotic
This compound biosynthesis is a multi-step process that begins with the ribosomal synthesis of the berA gene product, the BerA precursor peptide. This peptide is then subjected to an enzymatic cascade that installs numerous modifications, including heterocycles and dehydroamino acids, before culminating in a macrocyclic structure with a unique 2-oxazolyl-3-thiazolyl-pyridine core embedded in a 35-atom ring.
The logical flow of this intricate modification process is visualized below.
Key Experimental Protocols
The characterization of the ber gene cluster has been heavily reliant on heterologous expression and genetic manipulation. These techniques have been crucial for confirming the cluster's role in berninamycin production and for probing the functions of individual enzymes.
This protocol provides a generalized workflow for expressing the this compound gene cluster in a suitable Streptomyces host, such as S. lividans.
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Cluster Isolation : The complete ber gene cluster (berA-J) is isolated from the genomic DNA of S. bernensis UC 5144. This is typically achieved by screening a fosmid library or through targeted PCR amplification.
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Vector Ligation : The isolated gene cluster is cloned into an integrative expression vector suitable for Streptomyces, such as pSET152. This vector contains an attachment site (attP) for integration into the host chromosome and a selection marker (e.g., apramycin resistance).
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Host Conjugation : The resulting expression plasmid is transferred from a donor strain (e.g., E. coli ET12567/pUZ8002) to the desired Streptomyces expression host (S. lividans, S. coelicolor, etc.) via intergeneric conjugation.
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Exconjugant Selection : Streptomyces exconjugants containing the integrated plasmid are selected on media containing the appropriate antibiotic (e.g., apramycin and nalidixic acid to counter-select the E. coli donor).
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Fermentation and Extraction : Positive exconjugants are cultivated in a suitable production medium. After a period of growth (typically 7-10 days), the culture (both mycelium and supernatant) is extracted with an organic solvent like ethyl acetate or butanol.
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Metabolite Analysis : The crude extract is concentrated and analyzed for the production of this compound and related metabolites using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
The following diagram illustrates this experimental workflow.
To understand the substrate requirements of the modifying enzymes, mutations can be introduced into the core peptide region of the berA gene.
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Template Preparation : The berA gene, cloned within a suitable plasmid, is used as the template for PCR.
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Primer Design : Overlapping primers are designed to contain the desired mutation (e.g., changing a Threonine codon to an Alanine codon).
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Mutagenesis PCR : A PCR reaction is performed using a high-fidelity DNA polymerase. The primers are extended, amplifying the entire plasmid and incorporating the desired mutation.
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Template Digestion : The parental, non-mutated template DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA (i.e., the original plasmid DNA from an E. coli host).
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Transformation : The remaining nicked plasmid DNA containing the mutation is transformed into competent E. coli cells, which will repair the nicks.
-
Sequence Verification : The mutated plasmid is isolated and the berA gene is sequenced to confirm the presence of the desired mutation and the absence of any secondary mutations.
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Expression : The verified mutant construct is then introduced into the heterologous expression host to study the impact of the mutation on the production of this compound.
Self-Resistance Mechanism
Producing a potent antibiotic requires the organism to have a mechanism to protect itself. In the ber cluster, this role is fulfilled by the berJ gene. BerJ is a 23S rRNA methyltransferase. It is proposed to methylate the 23S rRNA component of the 50S ribosomal subunit. This modification prevents this compound from binding to its ribosomal target, thereby conferring resistance to the producing Streptomyces strain. This is a common resistance strategy observed in producers of ribosome-targeting antibiotics.
Conclusion and Future Outlook
The analysis of the this compound gene cluster provides a detailed blueprint for the biosynthesis of a complex and powerful thiopeptide antibiotic. Through techniques like heterologous expression and genetic manipulation, researchers have begun to unravel the functions of the ber enzymes and the sequence of post-translational modifications. This knowledge not only deepens our understanding of RiPP biosynthesis but also opens the door to engineering this pathway. By altering the precursor peptide or swapping modifying enzymes, it may be possible to generate novel berninamycin analogs with improved therapeutic properties, such as enhanced activity, broader spectrum, or better pharmacological profiles. The plasticity of thiopeptide biosynthetic machinery remains an active area of research, holding significant promise for the future of drug discovery.
References
- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Elucidating and engineering thiopeptide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Introduction to Thiopeptides: Biological Activity, Biosynthesis, and Strategies for Functional Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
Berninamycin A producing organism and fermentation conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the production of Berninamycin A, a potent thiopeptide antibiotic. It covers the producing microorganism, detailed fermentation conditions, experimental protocols for cultivation and purification, and an elucidation of the biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and development.
This compound Producing Organism
The primary microorganism known to produce this compound is the Gram-positive bacterium Streptomyces bernensis [1][2][3]. This species has been the principal source for the isolation and characterization of berninamycins. The biosynthetic gene cluster responsible for this compound production has been identified within the genome of S. bernensis UC 5144[4].
In addition to the native producer, other actinomycetes have been identified as producers of berninamycin and its analogues. A new analogue, Berninamycin E, was isolated from Streptomyces atroolivaceus NBRC 12741[5]. Furthermore, the berninamycin biosynthetic gene cluster has been successfully expressed in heterologous hosts, including Streptomyces lividans and Streptomyces venezuelae, leading to the production of this compound and its variants. This demonstrates the potential for genetic engineering and synthetic biology approaches to enhance the production and diversification of this valuable antibiotic.
Fermentation Conditions for this compound Production
The successful production of this compound is highly dependent on the optimization of fermentation parameters, including media composition, temperature, pH, and aeration. While specific, large-scale optimized data for this compound is not extensively published, this guide consolidates the available information and provides a strong foundation for developing a robust fermentation process.
Fermentation Media
Several media have been reported for the cultivation of Streptomyces bernensis and the heterologous expression of the berninamycin gene cluster. The choice of medium significantly impacts cell growth and secondary metabolite production.
Table 1: Composition of Fermentation Media for this compound Production
| Medium | Component | Concentration (g/L) | Reference |
| GYM (Glucose Yeast Malt) Medium | Glucose | 4.0 | |
| Yeast Extract | 4.0 | ||
| Malt Extract | 10.0 | ||
| CaCO₃ (for solid medium) | 2.0 | ||
| pH | 7.2 | ||
| AF/MS Medium (Presumed) | Mannitol Soya Flour (MS) Medium | ||
| Mannitol | 20.0 | ||
| Soya Flour | 20.0 | ||
| Agar (for solid medium) | 20.0 | ||
| AF Medium | Not explicitly defined in literature. Further investigation is required. | ||
| ISP2 (Yeast Extract-Malt Extract) Agar | Yeast Extract | 4.0 | |
| Malt Extract | 10.0 | ||
| Dextrose | 4.0 | ||
| Agar | 20.0 |
Note: The "AF/MS" medium mentioned in some studies likely refers to a combination or sequential use of two different media. "MS" is presumed to be Mannitol Soya Flour medium, a common medium for Streptomyces cultivation. The composition of "AF" medium is not clearly defined in the available literature.
Fermentation Parameters
The optimization of physical parameters during fermentation is critical for maximizing the yield of this compound.
Table 2: Fermentation Parameters for this compound Production
| Parameter | Value | Notes | Reference |
| Temperature | 30 °C | Optimal for both small-scale and larger fermentations. | |
| pH | Maintained at 7.0 | Crucial for large-scale fermentations to ensure optimal enzyme activity and cell viability. | |
| Aeration | Oxygen in excess | Maintaining high dissolved oxygen levels is critical for the aerobic Streptomyces. | |
| Agitation | 250 rpm | For small-scale baffled flask cultures. | |
| Fermentation Time | 4 days | For 50-mL expression cultures. |
Experimental Protocols
This section outlines the general methodologies for the fermentation of S. bernensis and the subsequent extraction and purification of this compound.
Fermentation Protocol (Shake Flask)
-
Inoculum Preparation: A seed culture of S. bernensis is prepared by inoculating a suitable liquid medium (e.g., GYM broth) and incubating at 30°C with shaking (250 rpm) for 2-3 days.
-
Production Culture: The production medium (e.g., GYM or MS broth) in baffled flasks is inoculated with the seed culture.
-
Incubation: The production flasks are incubated at 30°C with vigorous shaking (250 rpm) for 4 days.
-
Monitoring: The fermentation can be monitored by measuring biomass, pH, and substrate consumption.
Extraction and Purification Protocol
-
Cell Harvesting: At the end of the fermentation, the culture broth is centrifuged to pellet the mycelia.
-
Extraction: The cell pellet is extracted with acetone. The mixture is shaken vigorously to ensure efficient extraction of the intracellularly stored this compound.
-
Concentration: The acetone extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
-
Purification: The crude extract is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water) and subjected to preparative High-Performance Liquid Chromatography (HPLC) for the final purification of this compound.
Biosynthesis of this compound
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis is orchestrated by a dedicated gene cluster, designated ber, which spans approximately 12.9 kb and contains 11 open reading frames (berA–berJ). The precursor peptide, encoded by berA, undergoes a series of enzymatic modifications to yield the mature antibiotic.
This compound Biosynthetic Gene Cluster
Caption: Organization of the this compound biosynthetic gene cluster (ber).
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the ribosomal synthesis of the precursor peptide, BerA. This peptide consists of a leader peptide, which guides the modifying enzymes, and a core peptide that is transformed into the final natural product. The following diagram illustrates the proposed sequence of post-translational modifications.
Caption: Proposed biosynthetic pathway for this compound.
The key enzymatic steps in the biosynthesis are:
-
Dehydration: The dehydratases, BerB and BerC, convert serine and threonine residues in the core peptide to dehydroalanine and dehydrobutyrine, respectively.
-
Cyclodehydration and Oxidation: BerG1, BerG2, BerE1, and BerE2 are proposed to catalyze the formation of thiazole and oxazole rings from cysteine and dehydrated serine/threonine residues.
-
Pyridine Ring Formation: BerD is responsible for the formation of the central pyridine core, a hallmark of this class of thiopeptides.
-
Hydroxylation: The cytochrome P450 monooxygenase, BerH, hydroxylates a valine residue to form β-hydroxyvaline.
-
Leader Peptide Cleavage and Amidation: Finally, the peptidase BerI cleaves the leader peptide and is likely involved in the formation of the C-terminal amide of the mature this compound.
Conclusion
This technical guide provides a foundational understanding of the production of this compound, from the producing organism to the intricacies of its biosynthesis. The information presented herein on fermentation conditions and experimental protocols offers a starting point for the development of optimized and scalable production processes. Further research into the optimization of fermentation media and process parameters, as well as a deeper understanding of the regulatory networks governing the ber gene cluster, will be crucial for enhancing the industrial production of this promising antibiotic. The potential for heterologous expression and biosynthetic engineering opens up exciting avenues for the generation of novel this compound analogues with improved therapeutic properties.
References
- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Posttranslational Modifications in Berninamycin A Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycin A is a potent thiopeptide antibiotic characterized by a complex macrocyclic structure. Its biosynthesis is a fascinating example of ribosomal peptide synthesis followed by extensive posttranslational modifications (PTMs). This guide provides a detailed technical overview of the enzymatic cascade that transforms a linear precursor peptide into the mature, biologically active this compound. Understanding these modifications is crucial for efforts in biosynthetic engineering, drug discovery, and the development of novel antibiotics. This compound features a unique 2-oxazolyl-3-thiazolyl-pyridine core embedded within a 35-atom macrocycle.[1]
The Berninamycin Biosynthetic Gene Cluster (ber)
The genetic blueprint for this compound synthesis is encoded within the ber biosynthetic gene cluster, originally identified in Streptomyces bernensis.[1] This cluster contains the genes for the precursor peptide and the suite of enzymes responsible for the intricate PTMs.
Table 1: Genes in the ber Cluster and Their Proposed Functions
| Gene | Proposed Function |
| berA | Encodes the precursor peptide, BerA.[1] |
| berB / berC | Lantipeptide-like dehydratases for installing dehydroalanines (Dha) and dehydrobutyrine (Dhb).[1] |
| berD | Putative pyridine-forming enzyme. |
| berE1 / berE2 | McbC-like dehydrogenases involved in thiazole and oxazole formation. |
| berG1 / berG2 | YcaO-type cyclodehydratases for thiazole, oxazole, and methyloxazole synthesis. |
| berH | Cytochrome P450 monooxygenase responsible for hydroxylation of a valine residue. |
| berI | Homolog of NocA/NosA, likely responsible for C-terminal amide formation. |
| berJ | 23S-rRNA methyltransferase, conferring self-resistance to the producing organism. |
The Precursor Peptide: BerA
The journey to this compound begins with the ribosomal synthesis of the precursor peptide, BerA. This peptide consists of two distinct regions: an N-terminal leader peptide and a C-terminal core peptide that undergoes the extensive modifications. The leader peptide is crucial for recognition by the modifying enzymes and is cleaved off during maturation.
The BerA precursor peptide consists of a 31-amino acid leader peptide and a 16-amino acid core peptide. The core peptide is exceptionally rich in serine residues, with 10 out of the 16 amino acids being serine.
The Posttranslational Modification Cascade
The maturation of BerA into this compound is a highly orchestrated series of enzymatic reactions. While the precise order of all steps is still under investigation, the analysis of biosynthetic intermediates has provided significant insights into the sequence of events.
Dehydration and Azole Formation
The initial steps in the modification of the BerA core peptide involve the dehydration of serine and threonine residues to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. These reactions are catalyzed by the lantipeptide-like dehydratases, BerB and BerC.
Following dehydration, the cyclodehydratases BerG1 and BerG2, belonging to the YcaO superfamily, catalyze the cyclization of cysteine, serine, and threonine residues to form thiazoline, oxazoline, and methyloxazoline rings. These heterocyclic rings are subsequently oxidized to their aromatic thiazole, oxazole, and methyloxazole counterparts by the McbC-like dehydrogenases, BerE1 and BerE2. The formation of these heterocycles is a hallmark of thiopeptide antibiotics.
Pyridine Ring Formation and Macrocyclization
A key feature of this compound is its central pyridine ring, which is essential for its macrocyclic structure. The enzyme BerD is proposed to catalyze the formation of this pyridine ring through a formal [4+2] cycloaddition reaction between two dehydroalanine residues within the modified core peptide. This enzymatic step is a critical and complex transformation that also leads to the macrocyclization of the peptide.
C-terminal Amidation
The C-terminus of the mature this compound is an amide. This modification is catalyzed by the enzyme BerI, which is homologous to other amidases involved in thiopeptide biosynthesis. Interestingly, studies of linear intermediates suggest that this amidation occurs before the final macrocyclization step. The final serine residue (Ser16) of the core peptide is cleaved to reveal the C-terminal amide.
Hydroxylation
A final tailoring step in the biosynthesis of this compound is the hydroxylation of a valine residue (Val7) to a β-hydroxyvaline. This reaction is catalyzed by the cytochrome P450 monooxygenase, BerH. The presence of berninamycin B, which lacks this hydroxylation, and a doubly hydroxylated variant suggests that this modification occurs after the formation of the macrocyclic scaffold.
Biosynthetic Workflow
The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key enzymatic steps and intermediates.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
While the functions of the enzymes in the this compound biosynthetic pathway have been proposed based on homology and the analysis of intermediates, specific quantitative data such as enzyme kinetics are not yet available in the scientific literature. The following table summarizes the mass spectrometry data for this compound and related compounds identified during its biosynthesis.
Table 2: Mass Spectrometry Data for this compound and Intermediates
| Compound | Description | Observed m/z ([M+H]⁺) |
| This compound | Mature, hydroxylated macrocycle | 1146.3483 |
| Berninamycin B | Macrocycle lacking hydroxylation | Not specified |
| Doubly Hydroxylated Variant | Macrocycle with an additional hydroxylation | Not specified |
| Methyloxazoline Variant | Produced in S. venezuelae, contains a methyloxazoline instead of a methyloxazole | 1148.3639 |
| Linear Intermediate 1 | Dehydrated linear precursor with C-terminal amide | 1206.4170 |
| Linear Intermediate 2 | Hydrated linear precursor with C-terminal amide | 1224.4276 |
Experimental Protocols
Detailed, step-by-step experimental protocols for the in vitro characterization of each enzyme in the this compound pathway are not yet fully established. However, the following sections outline the general methodologies that have been and can be employed for studying this and other thiopeptide biosynthetic pathways.
Heterologous Expression of the ber Gene Cluster
Objective: To produce this compound and its intermediates in a host organism that is easier to manipulate genetically than the native producer.
General Protocol:
-
Vector Construction: The complete ber gene cluster is cloned into a suitable expression vector, such as an integrative plasmid like pSET152 for Streptomyces hosts.
-
Host Strain: Streptomyces lividans or Streptomyces coelicolor are commonly used as heterologous hosts for the expression of actinobacterial natural product gene clusters.
-
Transformation: The expression vector is introduced into the chosen host strain via conjugation or protoplast transformation.
-
Fermentation: The recombinant Streptomyces strain is cultured in a suitable production medium.
-
Extraction and Analysis: The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate or butanol). The extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of this compound and its analogs.
Purification of Berninamycin Biosynthetic Enzymes
Objective: To obtain pure enzymes for in vitro biochemical assays.
General Protocol:
-
Gene Cloning: The gene encoding the enzyme of interest (e.g., berH) is amplified by PCR and cloned into an expression vector, often with a tag (e.g., His-tag) to facilitate purification.
-
Protein Expression: The expression vector is transformed into a suitable host, typically Escherichia coli BL21(DE3). Protein expression is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: The bacterial cells are harvested and lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a chromatography column with a resin that specifically binds the tag (e.g., Ni-NTA agarose for His-tagged proteins).
-
Further Purification: The protein is eluted from the affinity column and may be further purified by other chromatographic techniques such as ion-exchange or size-exclusion chromatography to achieve high purity.
In Vitro Reconstitution of Biosynthetic Steps
Objective: To characterize the function of individual enzymes and determine the sequence of biosynthetic events.
General Protocol:
-
Substrate Synthesis: The substrate for the enzyme of interest is required. For early-stage enzymes, this will be the BerA precursor peptide. For later-stage enzymes, this will be a modified intermediate, which may need to be produced by in vitro reactions with the upstream enzymes or by chemical synthesis.
-
Enzyme Assay: The purified enzyme is incubated with its substrate under optimized reaction conditions (buffer, pH, temperature, cofactors). For example, P450 enzymes like BerH will require a source of electrons, typically provided by a partner reductase and NADPH.
-
Product Analysis: The reaction mixture is analyzed by HPLC and MS to detect the formation of the product. The structure of the product can be confirmed by tandem MS (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy if sufficient material can be produced.
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for the investigation of the this compound biosynthetic pathway.
Caption: General experimental workflow for this compound research.
Conclusion and Future Directions
The biosynthesis of this compound is a remarkable process involving a cascade of posttranslational modifications that convert a simple ribosomal peptide into a complex and potent antibiotic. While the key enzymatic players and the general sequence of events have been elucidated, significant opportunities for further research remain. The detailed kinetic characterization of each biosynthetic enzyme will provide a deeper understanding of the efficiency and regulation of the pathway. Furthermore, the in vitro reconstitution of the entire biosynthetic cascade will open up avenues for the chemoenzymatic synthesis of novel berninamycin analogs with potentially improved therapeutic properties. The knowledge gained from studying berninamycin biosynthesis will undoubtedly contribute to the broader field of natural product biosynthesis and engineering.
References
The Pyridothiazolopyridinium Chromophore: A Technical Guide for Drug Development Professionals
Disclaimer: The pyridothiazolopyridinium chromophore is a novel structural motif with limited direct representation in published literature. This guide synthesizes information from closely related structural analogs, including pyridothiazole derivatives and pyridinium salts, to provide a comprehensive overview of its potential characteristics, synthesis, and applications for researchers, scientists, and drug development professionals.
Core Concepts: The Pyridothiazolopyridinium Structure
The pyridothiazolopyridinium chromophore is a cationic, heterocyclic system featuring a fused pyridine and thiazole ring structure, with a quaternized nitrogen atom in the pyridine ring. This fusion results in a planar, aromatic system with a delocalized positive charge, which is expected to be a key determinant of its chemical and physical properties. The general structure allows for extensive functionalization at various positions, enabling the fine-tuning of its electronic, photophysical, and biological characteristics.
The core structure combines the electron-deficient nature of the pyridinium ring with the electron-rich characteristics of the thiazole moiety. This inherent electronic push-pull character suggests significant potential for applications in materials science and medicinal chemistry, particularly in the development of fluorescent probes and bioactive agents.
Potential Roles and Applications in Research and Drug Development
Based on the known functions of its structural relatives, the pyridothiazolopyridinium core is projected to be a versatile scaffold for various applications.
-
Fluorescent Probes and Bioimaging: Many heterocyclic compounds containing pyridine and thiazole rings exhibit strong fluorescence.[1][2] The intrinsic intramolecular charge transfer (ICT) character, arising from the fusion of electron-donating and electron-accepting rings, makes the pyridothiazolopyridinium chromophore a prime candidate for environmentally sensitive fluorescent dyes (solvatochromic dyes) and targeted bioimaging agents.[3]
-
Antimicrobial Agents: Pyridinium salts are well-known for their antimicrobial properties, acting as cationic surfactants that can disrupt bacterial cell membranes.[4] The fusion of a thiazole ring, a common moiety in many antimicrobial drugs, could enhance this activity and potentially offer a broader spectrum of action.
-
Anticancer Therapeutics: Pyridine and pyrimidine derivatives are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in FDA-approved anticancer drugs.[5] These structures are often key components of kinase inhibitors and other targeted therapies. The unique electronic and steric properties of a pyridothiazolopyridinium core could be exploited to design novel agents that interact with specific biological targets in cancer cells.
-
Photodynamic Therapy (PDT): The extended π-conjugation and cationic nature of the chromophore are conducive to efficient intersystem crossing, a critical property for photosensitizers used in PDT. Upon light activation, these molecules could generate reactive oxygen species (ROS) to induce localized cell death, a targeted approach for cancer treatment.
Methodologies and Experimental Protocols
This section outlines generalized experimental protocols for the synthesis, characterization, and evaluation of pyridothiazolopyridinium derivatives, based on established methods for analogous compounds.
Synthesis Protocol
The synthesis of a pyridothiazolopyridinium salt can be envisioned as a two-stage process: first, the construction of the neutral pyridothiazole core, followed by quaternization of the pyridine nitrogen.
Step 1: Synthesis of the Pyridothiazole Core (Hantzsch Thiazole Synthesis Adaptation)
-
Reaction Setup: Combine an α-haloketone (substituted at the pyridine ring) with a thioamide in a round-bottom flask containing a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture under reflux for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, the reaction mixture is poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
Step 2: N-Alkylation (Quaternization) of the Pyridine Ring
-
Reaction Setup: Dissolve the synthesized pyridothiazole derivative in a suitable solvent like acetonitrile or DMF in a sealed reaction vessel.
-
Alkylation: Add an excess of an alkylating agent (e.g., methyl iodide, ethyl bromide).
-
Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C for 6-24 hours. The formation of the pyridinium salt often results in its precipitation from the solution.
-
Purification: The resulting solid is collected by filtration, washed with a non-polar solvent like diethyl ether to remove unreacted alkylating agent, and dried under vacuum.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to confirm the chemical structure. The downfield shift of the pyridine protons upon quaternization is a key diagnostic indicator.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is used to confirm the molecular weight and elemental composition of the cationic chromophore.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups and confirm the formation of the heterocyclic ring system.
Photophysical Property Evaluation
-
Absorption and Emission Spectra: Dissolve the compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol) at a concentration of approximately 1-10 µM. Record the UV-Vis absorption spectra using a spectrophotometer and the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum (λmax).
-
Fluorescence Quantum Yield (ΦF): The quantum yield is determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54). The absorbance of both the sample and standard solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. The quantum yield is calculated using the following equation: ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Fluorescence Lifetime: Fluorescence lifetimes can be measured using Time-Correlated Single Photon Counting (TCSPC) to understand the decay kinetics of the excited state.
Biological Activity Screening
-
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC):
-
Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
Anticancer Activity (Cytotoxicity Assay):
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the compound and incubate for 48-72 hours.
-
Assess cell viability using a standard method, such as the MTT or PrestoBlue assay, which measures metabolic activity.
-
Calculate the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%, by plotting cell viability against compound concentration.
-
Data Presentation: Properties of Analogous Structures
The following tables summarize quantitative data for structurally related compounds to provide a baseline for the expected properties of pyridothiazolopyridinium derivatives.
Table 1: Photophysical Properties of Related Fluorescent Heterocycles
| Compound Class | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Solvent | Reference |
| Pyridine-Carbazole Acrylonitrile | 396 | 604 | 0.006 (solid state) | Solid State | |
| Thiazolo[5,4-d]thiazole Dyes | 400-500 | 500-650 | Varies | Organic Solvents | |
| Pyrido[2,3-b]indolizines | 403-420 | 450-550 | Varies | Toluene | |
| Coumarin-Thiazole Dyes | ~450 | ~550 | 0.86 | Cyclohexane |
Table 2: Biological Activity of Related Heterocyclic Scaffolds
| Compound Class | Biological Activity | Model/Cell Line | Potency Metric (IC50/MIC) | Reference |
| Pyridothienopyrimidine | Antibacterial | B. cereus | MIC = 4 µg/mL | |
| Pyridothienopyrimidine | Anticancer (EGFR Kinase) | HepG-2 | IC50 = 1.17 µM | |
| Pyridothiazine-1,1-dioxide | Analgesic | Mouse model | 12.5-50 mg/kg | |
| Thienyl-Pyrazoles | Enzyme Inhibition (AChE) | - | IC50 = 3.72 µM | |
| Aminothiazole Derivatives | Antiviral (Influenza A) | - | Comparable to Oseltamivir |
Visualizations: Conceptual Workflows and Pathways
The following diagrams, generated using DOT language, illustrate the logical workflows and potential mechanisms of action for a pyridothiazolopyridinium chromophore.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and structural characterization of pyridothiazolopyridinium chromophores.
Proposed Mechanism for a Fluorescent Biosensor
Caption: Proposed mechanism of a pyridothiazolopyridinium-based fluorescent biosensor.
Hypothetical Anticancer Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway by a pyridothiazolopyridinium derivative.
References
- 1. Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Heterocyclic Organic Compounds as a Fluorescent Chemosensor for Cell Imaging Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of novel derivatives of pyridothiazine-1,1-dioxide and their CNS and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on the Antibacterial Spectrum of Berninamycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berninamycin A is a sulfur-containing macrocyclic thiopeptide antibiotic produced by the bacterium Streptomyces bernensis. Initial investigations have demonstrated its potent inhibitory activity against a range of Gram-positive bacteria. This document provides a comprehensive overview of the early research into the antibacterial spectrum of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the workflow for its evaluation.
Introduction
This compound belongs to the thiopeptide class of antibiotics, which are characterized by a highly modified macrocyclic peptide structure containing thiazole rings and dehydrated amino acid residues. These natural products have garnered significant interest due to their efficacy against multidrug-resistant pathogens. This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. Its mode of action is analogous to that of thiostrepton, another well-studied thiopeptide antibiotic.
Antibacterial Spectrum
Initial studies have focused on the activity of this compound against Gram-positive bacteria. While comprehensive data from the very early studies is limited in publicly accessible literature, subsequent research has provided specific minimum inhibitory concentration (MIC) values against key pathogens.
Data Presentation
The following table summarizes the available quantitative data on the antibacterial activity of this compound.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Bacillus subtilis | 6.3 µM |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 µM |
Data sourced from Malcolmson et al. (2013).[1]
Mechanism of Action
This compound is a potent inhibitor of bacterial protein synthesis.[2][3][4] Its mechanism of action involves binding to the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[4] Specifically, it interacts with the complex of 23S ribosomal RNA (rRNA) and the ribosomal protein L11. This binding event interferes with the function of the ribosomal A site, which is essential for the binding of aminoacyl-tRNA during peptide chain elongation. By disrupting this process, this compound effectively halts protein production, leading to the inhibition of bacterial growth.
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the bacterial ribosome.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard procedure for determining the MIC of an antimicrobial agent.
a. Materials:
-
This compound stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Appropriate bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth).
-
Log-phase cultures of test bacteria, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Sterile diluents (e.g., saline or broth).
-
Incubator.
-
Microplate reader (optional, for automated reading).
b. Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the this compound stock solution is prepared directly in the wells of a 96-well plate. This creates a gradient of decreasing antibiotic concentrations across the plate.
-
Inoculum Preparation: The bacterial culture is diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test organism (typically 16-20 hours at 35-37°C).
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density using a microplate reader.
Experimental Workflow Diagram
Caption: Workflow for MIC determination of this compound.
Conclusion
Initial studies and subsequent research have established this compound as a potent inhibitor of Gram-positive bacteria through the disruption of protein synthesis. The available quantitative data, though limited, indicates significant activity against important pathogens like Bacillus subtilis and MRSA. The methodologies outlined in this guide provide a framework for the continued investigation and evaluation of this compound and other thiopeptide antibiotics. Further research to expand the known antibacterial spectrum and to fully elucidate the nuances of its interaction with the bacterial ribosome will be crucial for its potential development as a therapeutic agent.
References
Berninamycin A as a Protein Synthesis Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berninamycin A is a potent thiopeptide antibiotic that demonstrates significant promise as an inhibitor of bacterial protein synthesis. This technical guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data. Detailed experimental protocols for key assays relevant to its study are presented, along with visual representations of its inhibitory pathway and experimental workflows to facilitate a deeper understanding for research and development purposes.
Introduction
The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides, represent a promising avenue of research. This compound, a 35-membered macrocyclic thiopeptide, exhibits potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its primary mode of action is the targeted inhibition of bacterial protein synthesis, a fundamental cellular process. This guide delves into the core aspects of this compound's function as a protein synthesis inhibitor, providing researchers with the necessary technical information to advance its study and potential therapeutic development.
Mechanism of Action
This compound exerts its inhibitory effects by targeting the bacterial 70S ribosome, specifically the 50S large subunit. Its mechanism is analogous to that of the well-characterized thiopeptide, thiostrepton.
Binding Site: this compound binds to a cleft formed at the interface of the 23S ribosomal RNA (rRNA) and ribosomal protein L11[1][2]. This region is a critical component of the GTPase-associated center (GAC), which is essential for the function of translational GTPases.
Inhibition of Translational GTPases: The binding of this compound to the GAC sterically hinders the productive binding and function of translational GTPases, most notably Elongation Factor G (EF-G) and likely Elongation Factor Tu (EF-Tu)[3][4]. This interference disrupts key steps in the elongation cycle of protein synthesis:
-
Inhibition of Translocation: By blocking the function of EF-G, this compound prevents the translocation of tRNAs and mRNA through the ribosome, a crucial step for the sequential addition of amino acids to the nascent polypeptide chain[3].
-
Interference with A-Site Function: The binding of this compound affects multiple functions of the ribosomal A-site, the entry point for aminoacyl-tRNAs. This likely includes impeding the accommodation of the aminoacyl-tRNA into the A-site.
The culmination of these actions is the cessation of peptide bond formation and the ultimate arrest of protein synthesis, leading to bacterial cell death.
Quantitative Data
| Bacterial Strain | MIC (μM) | Reference |
| Bacillus subtilis | 6.3 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 | |
| Inactive Analog (M+2) against B. subtilis | >200 | |
| T3A Variant against B. subtilis | >400 |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize protein synthesis inhibitors like this compound. These are generalized methods that can be adapted for specific experimental needs.
In Vitro Transcription-Translation (IVTT) Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of a reporter protein from a DNA template in a cell-free system.
Objective: To determine the concentration at which this compound inhibits protein synthesis by 50% (IC50).
Materials:
-
Cell-free transcription-translation system (e.g., E. coli S30 extract)
-
DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine or a non-radioactive mixture for colorimetric/luminescent assays)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Reaction buffer and energy source (ATP, GTP)
-
Trichloroacetic acid (TCA) for precipitation (for radioactive assays)
-
Scintillation fluid and counter (for radioactive assays) or a luminometer/spectrophotometer.
Protocol:
-
Prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture, and energy source.
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., chloramphenicol).
-
Initiate the reaction by adding the DNA template.
-
Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction (e.g., by placing on ice).
-
For radioactive detection: a. Precipitate the newly synthesized proteins by adding cold TCA. b. Collect the precipitate on a filter membrane. c. Wash the filter to remove unincorporated radiolabeled amino acids. d. Measure the radioactivity of the filter using a scintillation counter.
-
For luminescent/colorimetric detection: a. Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase). b. Measure the signal using a luminometer or spectrophotometer.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value.
Ribosome Binding Assay (Nitrocellulose Filter Binding)
This assay measures the direct interaction between a radiolabeled ligand (this compound or a competing antibiotic) and the ribosome.
Objective: To determine the dissociation constant (Kd) of this compound for the ribosome.
Materials:
-
Purified 70S ribosomes
-
Radiolabeled this compound ([³H]-Berninamycin A) or a radiolabeled competitor (e.g., [³H]-thiostrepton)
-
Unlabeled this compound
-
Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)
-
Nitrocellulose and charged nylon membranes
-
Filtration apparatus
-
Scintillation fluid and counter
Protocol:
-
Incubate a fixed concentration of purified 70S ribosomes with increasing concentrations of radiolabeled this compound in binding buffer.
-
For competition assays, incubate ribosomes with a fixed concentration of radiolabeled competitor and increasing concentrations of unlabeled this compound.
-
Allow the binding reaction to reach equilibrium (e.g., incubate at 37°C for 30 minutes).
-
Rapidly filter the reaction mixture through a nitrocellulose membrane stacked on top of a charged nylon membrane. The nitrocellulose membrane will retain ribosomes and ribosome-bound ligands, while the charged nylon membrane will capture unbound radiolabeled ligand.
-
Wash the filters with cold binding buffer to remove non-specifically bound ligand.
-
Measure the radioactivity on both the nitrocellulose and nylon membranes using a scintillation counter.
-
Calculate the amount of bound and free ligand at each concentration.
-
Plot the amount of bound ligand versus the concentration of free ligand and fit the data to a binding isotherm (e.g., Scatchard plot) to determine the Kd.
Toe-printing Assay
This primer extension inhibition assay maps the precise location of a stalled ribosome on an mRNA transcript.
Objective: To identify the specific codon(s) where this compound causes ribosome stalling.
Materials:
-
In vitro translation system (e.g., PURE system)
-
mRNA template with a defined sequence
-
A radiolabeled DNA primer complementary to a region downstream of the potential stalling site
-
Reverse transcriptase
-
dNTPs
-
This compound
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Protocol:
-
Set up an in vitro translation reaction with the mRNA template in the presence or absence of this compound.
-
Allow translation to proceed for a short period to allow ribosomes to engage with the mRNA.
-
Add the radiolabeled primer and anneal it to the mRNA.
-
Initiate reverse transcription by adding reverse transcriptase and dNTPs.
-
The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters a stalled ribosome, at which point it will dissociate, creating a truncated cDNA product (the "toe-print").
-
Terminate the reactions and purify the cDNA products.
-
Analyze the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder of the same mRNA template.
-
The position of the toe-print band on the gel will indicate the precise location of the stalled ribosome, typically 15-17 nucleotides downstream from the P-site codon.
References
- 1. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. apexbt.com [apexbt.com]
- 3. Differential effects of thiopeptide and orthosomycin antibiotics on translational GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiopeptide Antibiotics: Retrospective and Recent Advances [mdpi.com]
Methodological & Application
Application Notes and Protocols: In Vitro Protein Synthesis Inhibition Assay Using Berninamycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycin A is a macrocyclic thiopeptide antibiotic produced by Streptomyces bernensis. It is a potent inhibitor of bacterial protein synthesis, targeting the 50S ribosomal subunit.[1][2] Specifically, it binds to the complex of 23S rRNA and ribosomal protein L11, thereby interfering with the function of the ribosomal A site.[1][2] This mechanism of action makes this compound and other thiopeptides promising candidates for the development of new antibacterial agents, particularly against Gram-positive pathogens.
These application notes provide a detailed protocol for an in vitro protein synthesis inhibition assay using this compound. The assay is based on a commercially available Escherichia coli S30 cell-free transcription-translation (TXTL) system and employs a luciferase reporter for quantitative analysis of protein synthesis. This method is suitable for determining the inhibitory activity of this compound and for high-throughput screening of other potential protein synthesis inhibitors.
Quantitative Data Summary
While specific IC50 values for this compound in a standardized in vitro translation assay are not widely reported in the literature, its antibacterial activity has been characterized by Minimum Inhibitory Concentration (MIC) values against various bacterial strains. The IC50 value for an in vitro assay should be determined empirically following the protocol below.
| Parameter | Organism | Value | Reference |
| MIC | Enterococcus faecium | 60 µg/ml | [3] |
| MIC | Enterococcus faecalis | 70 µg/ml | |
| MIC | Staphylococcus aureus | 90 µg/ml | |
| MIC | Bacillus subtilis | 70-90 µg/ml | |
| IC50 (in vitro translation) | E. coli cell-free system | To be determined empirically | N/A |
Experimental Protocols
Principle
This assay quantifies the in vitro synthesis of a reporter protein, firefly luciferase, in the presence of varying concentrations of this compound. A bacterial S30 extract provides the necessary transcriptional and translational machinery. A plasmid DNA template encoding luciferase is added to the extract along with amino acids and an energy source. The amount of functional luciferase produced is measured by a luminometer after the addition of luciferin substrate. A decrease in luminescence in the presence of this compound corresponds to the inhibition of protein synthesis.
Materials and Reagents
-
This compound (stock solution in DMSO)
-
E. coli S30 cell-free extract kit (e.g., S30 T7 High-Yield Protein Expression System)
-
Plasmid DNA encoding Firefly Luciferase under a T7 promoter (e.g., pBEST-luc)
-
Control inhibitors (e.g., Chloramphenicol, Kanamycin)
-
Nuclease-free water
-
DMSO (for dilutions)
-
Luciferase Assay System (e.g., Promega Luciferase Assay System)
-
96-well white, flat-bottom microplates
-
Luminometer
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro protein synthesis inhibition assay.
Detailed Protocol
-
Preparation of Reagents:
-
Thaw all components of the E. coli S30 cell-free extract kit on ice.
-
Prepare a master mix of the S30 extract, reaction buffer, and amino acid mix according to the manufacturer's instructions. Keep the master mix on ice.
-
Prepare a serial dilution of this compound in DMSO. A typical starting range for MIC-guided testing would be from 1 µM to 500 µM. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1% (v/v).
-
Prepare a positive control inhibitor (e.g., Chloramphenicol at a final concentration of 100 µg/mL).
-
Prepare a negative control with DMSO vehicle alone.
-
-
Reaction Setup (in a 96-well plate):
-
Add 2 µL of each this compound dilution, positive control, or DMSO vehicle to the appropriate wells of a 96-well plate.
-
Add the prepared master mix to each well.
-
To initiate the reaction, add the luciferase plasmid DNA to each well at the concentration recommended by the S30 kit manufacturer. The final reaction volume is typically 25-50 µL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 1-2 hours with gentle shaking.
-
-
Detection:
-
Equilibrate the plate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's protocol.
-
Add the luciferase assay reagent to each well (typically a volume equal to the reaction volume).
-
Incubate for 5-10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Luminescence_sample - Luminescence_blank) / (Luminescence_vehicle - Luminescence_blank)) (Where "blank" is a reaction with no DNA template).
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, R).
-
Mechanism of Action Pathway
This compound inhibits protein synthesis by binding to the 50S ribosomal subunit. The following diagram illustrates its point of action in the bacterial translation process.
Caption: Mechanism of this compound-mediated protein synthesis inhibition.
By following these protocols, researchers can effectively assess the inhibitory properties of this compound and screen for novel antibacterial compounds that target bacterial protein synthesis.
References
- 1. apexbt.com [apexbt.com]
- 2. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An antimicrobial thiopeptide producing novel actinomycetes Streptomyces terrae sp. nov., isolated from subsurface soil of arable land - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Berninamycin A against Gram-positive Bacteria
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Berninamycin A is a thiopeptide antibiotic known for its potent activity against a range of Gram-positive bacteria.[1] Thiopeptides represent a class of ribosomally synthesized and post-translationally modified peptides that inhibit protein synthesis in susceptible bacteria by binding to ribosomal subunits.[1][2] The emergence of antibiotic-resistant pathogens, such as Methicillin-Resistant Staphylococcus aureus (MRSA), has renewed interest in thiopeptides like this compound as potential therapeutic agents.[3]
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various Gram-positive bacteria using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This standardized method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI), is essential for assessing the in vitro potency of new antimicrobial compounds and for monitoring the development of resistance.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and a related thiopeptide antibiotic against a selection of Gram-positive bacteria. This data is compiled from available scientific literature.
| Antibiotic | Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| This compound | Bacillus subtilis | - | 7.22 | 6.3 | |
| This compound | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 12.48 | 10.9 | |
| Thiopeptide (from S. terrae) | Enterococcus faecium | MTCC 789 | 60 | - | |
| Thiopeptide (from S. terrae) | Enterococcus faecalis | MTCC 439 | 70 | - | |
| Thiopeptide (from S. terrae) | Staphylococcus aureus | MTCC 1430 | 90 | - | |
| Thiopeptide (from S. terrae) | Bacillus subtilis | MTCC 121 | 70 | - | |
| Thiopeptide (from S. terrae) | Bacillus megaterium | MTCC 428 | 70 | - | |
| Thiopeptide (from S. terrae) | Bacillus coagulans | MTCC 492 | 70 | - | |
| Thiopeptide (from S. terrae) | Streptococcus oralis | MTCC 2696 | 70 | - | |
| Thiopeptide (from S. terrae) | Micrococcus luteus | MTCC 106 | 50 | - | |
| Thiopeptide (from S. terrae) | Listeria monocytogenes | MTCC 839 | 60 | - |
Note: The molecular weight of this compound is approximately 1146.2 g/mol . The MIC values for the thiopeptide from S. terrae were reported in µg/mL.
Experimental Protocol: Broth Microdilution Method
This protocol is adapted from the CLSI guidelines for antimicrobial susceptibility testing.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, Bacillus subtilis)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland turbidity standards (0.5 McFarland standard)
-
Sterile pipettes and tips
-
Incubator (35°C ± 2°C)
-
Resazurin sodium salt solution (optional, for viability indication)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a high concentration (e.g., 1280 µg/mL). The initial high concentration in DMSO helps in solubilizing the compound. Further dilutions are made in the broth to minimize the final DMSO concentration, which should not exceed 1% to avoid affecting bacterial growth.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a working solution of this compound at twice the highest desired final concentration in CAMHB.
-
Add 200 µL of this working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the antibiotic concentrations to the desired final test range. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of sterile CAMHB to well 12.
-
-
Incubation:
-
Seal the microtiter plate (e.g., with an adhesive film or lid) to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubation in an atmosphere with 5% CO₂ may be required.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
A growth control (well 11) with visible turbidity and a sterility control (well 12) with no growth are required for a valid test.
-
Optionally, resazurin can be added to each well to aid in the visualization of bacterial viability. A color change from blue to pink indicates bacterial growth.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of this compound.
Signaling Pathways and Logical Relationships
The mechanism of action of this compound involves the inhibition of bacterial protein synthesis. This is achieved through its interaction with the 50S ribosomal subunit. The following diagram illustrates this logical relationship.
References
- 1. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idexx.com [idexx.com]
Application Notes and Protocols for Berninamycin A Ribosome Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for a ribosome binding assay tailored to Berninamycin A, a thiopeptide antibiotic that inhibits bacterial protein synthesis. The information is intended to guide researchers in accurately assessing the binding affinity and kinetics of this compound and its analogs to their ribosomal target.
Introduction
This compound is a potent antibiotic that targets the bacterial ribosome, a critical cellular machine responsible for protein synthesis. Like other thiopeptide antibiotics such as thiostrepton, this compound exerts its antibacterial effect by binding to the 50S large ribosomal subunit. Specifically, it interacts with a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11[1][2][3]. This binding event interferes with the function of the ribosomal A site, ultimately leading to the cessation of protein synthesis and bacterial cell death[1][3]. Understanding the specifics of this interaction is paramount for the development of new antibiotics that can overcome emerging resistance mechanisms.
This document outlines a detailed protocol for a nitrocellulose filter binding assay, adapted from established methods for the closely related antibiotic thiostrepton, to quantitatively assess the binding of this compound to the bacterial ribosome. Additionally, it summarizes the available quantitative data for this compound and related compounds.
Mechanism of Action
This compound inhibits protein synthesis by binding to the GTPase-associated center on the large ribosomal subunit. This binding event stabilizes a specific conformation of the 23S rRNA and protein L11 complex, which in turn allosterically affects the ribosomal A site, hindering the accommodation of aminoacyl-tRNA and the subsequent steps of peptide elongation.
Caption: Mechanism of this compound Action.
Quantitative Data Summary
While direct binding affinity data (e.g., Kd) for this compound from ribosome binding assays are not extensively reported in the literature, its biological activity has been quantified through Minimum Inhibitory Concentration (MIC) assays against various bacterial strains. For context, the IC50 value for the related compound thiostrepton in a ribosome-dependent GTP hydrolysis assay is also provided, as this functional inhibition is a direct consequence of ribosome binding.
| Compound | Assay Type | Organism/System | Value | Reference |
| This compound | MIC | Bacillus subtilis | 6.3 µM | |
| This compound | MIC | MRSA | 10.9 µM | |
| Thiostrepton | Ribosome-dependent GTP hydrolysis | E. coli 70S ribosomes | 0.15 µM (IC50) | |
| Thiostrepton | Nitrocellulose filter binding | E. coli 23S rRNA | 0.24 µM (Kd) |
Experimental Protocols
The following protocol describes a nitrocellulose filter binding assay to determine the binding affinity of this compound to bacterial 70S ribosomes. This method is based on the principle that protein-ligand complexes are retained by a nitrocellulose membrane, while unbound small molecules pass through. By using radiolabeled this compound or a competitive binding format with a radiolabeled ligand that shares the same binding site (e.g., [3H]thiostrepton), the amount of bound ligand can be quantified.
Preparation of Materials
1. Bacterial Ribosomes (70S):
-
Isolate 70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli MRE600 or Bacillus subtilis) using established protocols involving cell lysis, differential centrifugation, and sucrose gradient ultracentrifugation.
-
Determine the concentration of the purified ribosomes by measuring the absorbance at 260 nm (1 A260 unit = 24 pmol of 70S ribosomes).
-
Store ribosomes in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2, 0.5 mM EDTA, 6 mM β-mercaptoethanol) at -80°C.
2. Radiolabeled Ligand:
-
Ideally, [3H]this compound would be used. If unavailable, a competitive binding assay can be performed using a commercially available radiolabeled competitor that binds to the same site, such as [3H]thiostrepton.
3. Buffers and Reagents:
-
Binding Buffer: 20 mM Tris-HCl (pH 7.6), 10 mM Mg(OAc)2, 100 mM NH4Cl, 2 mM DTT.
-
Wash Buffer: Same as Binding Buffer, but ice-cold.
-
Scintillation Cocktail: A commercially available cocktail suitable for aqueous samples.
-
Nitrocellulose Membranes: 0.45 µm pore size.
-
Glass Fiber Filters: To support the nitrocellulose membranes.
Experimental Workflow
Caption: Ribosome Binding Assay Workflow.
Saturation Binding Assay Protocol (Direct Binding)
-
Reaction Setup: In a series of microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of 70S ribosomes (e.g., 50 nM) and increasing concentrations of radiolabeled this compound in Binding Buffer. Include tubes with a high concentration of unlabeled this compound to determine non-specific binding. The final volume should be consistent (e.g., 50 µL).
-
Incubation: Incubate the reaction mixtures at 37°C for 20-30 minutes to allow the binding to reach equilibrium.
-
Filtration: Pre-soak the nitrocellulose membranes in ice-cold Wash Buffer. Assemble the filtration apparatus with the nitrocellulose membrane supported by a glass fiber filter.
-
Sample Application: Apply the reaction mixtures to the filters under vacuum.
-
Washing: Wash each filter rapidly with three aliquots of ice-cold Wash Buffer (e.g., 3 x 1 mL) to remove unbound radioligand.
-
Quantification: Carefully remove the nitrocellulose membranes and allow them to dry. Place each membrane in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding (counts from tubes with excess unlabeled ligand) from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the radioligand concentration.
-
Determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by fitting the data to a one-site binding hyperbola using non-linear regression analysis.
-
Competition Binding Assay Protocol
-
Reaction Setup: Prepare reaction mixtures containing a fixed concentration of 70S ribosomes, a fixed concentration of radiolabeled competitor (e.g., [3H]thiostrepton, at a concentration close to its Kd), and increasing concentrations of unlabeled this compound in Binding Buffer.
-
Incubation, Filtration, and Washing: Follow steps 2-5 of the Saturation Binding Assay Protocol.
-
Quantification: Measure the radioactivity on each filter as described in step 6 of the Saturation Binding Assay Protocol.
-
Data Analysis:
-
Plot the percentage of bound radioligand as a function of the logarithm of the unlabeled this compound concentration.
-
Determine the IC50 value (the concentration of this compound that displaces 50% of the bound radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Concluding Remarks
The provided protocol for a ribosome binding assay offers a robust method for characterizing the interaction of this compound with its ribosomal target. Accurate determination of binding affinities is crucial for structure-activity relationship (SAR) studies and for the rational design of novel thiopeptide antibiotics with improved efficacy and the ability to circumvent bacterial resistance. Researchers are encouraged to optimize the assay conditions, such as incubation time and temperature, to ensure reliable and reproducible results.
References
- 1. Fluorescence polarization method to characterize macrolide-ribosome interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ITC Studies of Ribosome/Antibiotics Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Heterologous Expression of the Berninamycin A Biosynthetic Gene Cluster: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the heterologous expression of the Berninamycin A biosynthetic gene cluster (BGC). This compound is a potent thiopeptide antibiotic with significant activity against Gram-positive bacteria. The successful expression of its BGC in well-characterized host organisms is a critical step for further investigation, analog generation, and potential therapeutic development.
Introduction
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic. Its complex structure, featuring a pyridine-containing macrocycle, is assembled through a series of enzymatic modifications of a precursor peptide. The ber gene cluster, encoding all the necessary machinery for its biosynthesis, has been identified and cloned from Streptomyces bernensis and Streptomyces sp. SCSIO 11878.[1][2] Heterologous expression of this BGC in various Streptomyces hosts has been demonstrated to be a viable strategy for producing this compound and its analogs.[1][2] This approach not only facilitates the production of these valuable compounds but also opens avenues for biosynthetic pathway engineering and the creation of novel derivatives.
Host-Dependent Production of Berninamycins
The heterologous expression of the ber BGC has revealed a significant host-dependent effect on the final products. While some hosts successfully produce the mature this compound, others yield novel, linearized derivatives, highlighting the interplay between the introduced BGC and the host's metabolic background.[1]
| Heterologous Host Strain | Native Producer of BGC | Products | Relative Yield/Titer |
| Streptomyces lividans TK24 | Streptomyces bernensis UC 5144 | This compound, Berninamycin B | This compound production is 2.4 times that of the native producer. Berninamycin B is produced at 3.9% of the this compound level. |
| Streptomyces lividans SBT18 | Streptomyces sp. SCSIO 11878 | This compound, Berninamycin B | Specific yield not reported. |
| Streptomyces coelicolor M1154 | Streptomyces sp. SCSIO 11878 | This compound, Berninamycin B | Specific yield not reported. |
| Streptomyces albus J1074 | Streptomyces sp. SCSIO 11878 | Linearized Berninamycins J and K | Specific yield not reported. |
| Streptomyces venezuelae ATCC 10712 | Streptomyces bernensis UC 5144 | Variant of Berninamycin with a methyloxazoline instead of a methyloxazole | Specific yield not reported. |
Experimental Workflow and Protocols
The following sections detail the key experimental procedures for the heterologous expression of the this compound BGC.
Diagram: Experimental Workflow
Caption: General workflow for heterologous expression of the this compound BGC.
Protocol 1: Cloning of the this compound Biosynthetic Gene Cluster
This protocol describes the general steps for cloning the ber BGC from the native producer.
1. Genomic DNA Isolation:
-
Culture the native producer strain (e.g., Streptomyces bernensis) in a suitable liquid medium (e.g., Tryptic Soy Broth) to the late exponential phase.
-
Harvest the mycelium by centrifugation.
-
Lyse the cells using a combination of lysozyme treatment and mechanical disruption (e.g., sonication or bead beating).
-
Purify the genomic DNA using standard phenol-chloroform extraction and ethanol precipitation or a commercial genomic DNA purification kit.
2. Cosmid Library Construction:
-
Partially digest the high-molecular-weight genomic DNA with a suitable restriction enzyme (e.g., Sau3AI).
-
Dephosphorylate a cosmid vector (e.g., SuperCos1) digested with a compatible enzyme (e.g., BamHI).
-
Ligate the size-selected genomic DNA fragments (typically >20 kb) with the prepared cosmid vector.
-
Package the ligation mixture into lambda phage particles using a commercial gigapackaging extract.
-
Transduce an appropriate E. coli host strain (e.g., XL1-Blue MR) and select for antibiotic-resistant colonies.
3. Screening and BGC Identification:
-
Screen the cosmid library by colony hybridization using a labeled probe derived from a known thiopeptide biosynthesis gene (e.g., a conserved domain of a cyclodehydratase).
-
Alternatively, if sequence information is available, use PCR to screen pools of clones for the presence of specific ber genes.
-
Isolate the positive cosmids and confirm the presence of the complete BGC by restriction mapping and sequencing.
4. Subcloning into an Expression Vector:
-
Subclone the entire ber BGC from the identified cosmid into a suitable Streptomyces expression vector. This is often an integrative vector like pSET152 to ensure stable, single-copy integration into the host chromosome.
Protocol 2: Intergeneric Conjugation for Gene Cluster Transfer
This protocol outlines the transfer of the ber BGC-containing expression vector from E. coli to a Streptomyces host.
1. Preparation of Donor E. coli Strain:
-
Use a methylation-deficient E. coli strain that also carries a helper plasmid for mobilization (e.g., E. coli ET12567/pUZ8002).
-
Transform this strain with the ber BGC expression vector.
-
Grow the donor strain in LB medium containing appropriate antibiotics to an OD600 of 0.4-0.6.
-
Wash the cells to remove antibiotics.
2. Preparation of Recipient Streptomyces Strain:
-
Prepare a spore suspension of the desired Streptomyces host (e.g., S. lividans, S. coelicolor, S. albus).
-
Germinate the spores by heat shock (e.g., 50°C for 10 minutes).
3. Conjugation:
-
Mix the prepared E. coli donor cells and germinated Streptomyces spores.
-
Plate the mixture on a suitable conjugation medium (e.g., MS agar) and incubate.
-
After a period of growth, overlay the plates with antibiotics to select for Streptomyces exconjugants (containing the integrated plasmid) and to counter-select the E. coli donor.
4. Selection and Verification of Exconjugants:
-
Pick the resulting exconjugant colonies and streak them onto fresh selective media.
-
Verify the integration of the BGC by PCR using primers specific to the ber genes.
Protocol 3: Fermentation and Metabolite Analysis
1. Fermentation:
-
Inoculate a seed culture of the verified exconjugant in a suitable liquid medium (e.g., TSB).
-
After sufficient growth, use the seed culture to inoculate a larger production culture in a production medium (e.g., R5A medium).
-
Incubate the production culture with shaking at an appropriate temperature (e.g., 30°C) for several days.
2. Metabolite Extraction:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Extract the mycelium with a different solvent (e.g., acetone or methanol).
-
Combine the organic extracts and evaporate to dryness.
3. LC-MS Analysis:
-
Resuspend the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the extract by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to detect the production of this compound and its analogs by comparing their retention times and mass-to-charge ratios with authentic standards.
This compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process involving numerous post-translational modifications of a precursor peptide, BerA.
Diagram: this compound Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of this compound.
Conclusion
The heterologous expression of the this compound BGC in various Streptomyces hosts is a powerful tool for the production and diversification of this important class of antibiotics. The protocols and application notes provided herein offer a comprehensive guide for researchers to successfully clone, express, and analyze the products of the ber gene cluster. The observed host-dependent product profiles underscore the potential for generating novel Berninamycin analogs with potentially improved therapeutic properties. Further optimization of host strains and fermentation conditions will be crucial for enhancing production titers and facilitating the development of this compound and its derivatives as clinical candidates.
References
Application Notes and Protocols: Purification of Berninamycin A from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycin A is a potent thiopeptide antibiotic with significant activity against Gram-positive bacteria. It is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by various Streptomyces species, most notably Streptomyces bernensis and Streptomyces atroolivaceus. The complex structure of this compound, characterized by a highly modified macrocyclic core, presents unique challenges and opportunities for its purification from fermentation broth. This document provides detailed application notes and protocols for the extraction, purification, and analysis of this compound.
1. Fermentation for this compound Production
Successful purification of this compound begins with a robust fermentation process to maximize its production. The following is a representative protocol for the cultivation of Streptomyces species for thiopeptide production.
1.1. Experimental Protocol: Fermentation of Streptomyces bernensis
-
1.1.1. Media Preparation:
-
Seed Medium (per liter): 10 g starch, 4 g yeast extract, 2 g peptone, 1 g CaCO₃, 4 g glucose. Adjust pH to 7.2 before autoclaving.
-
Production Medium (per liter): 30 g soluble starch, 10 g glucose, 15 g soybean meal, 3 g corn steep liquor, 2 g CaCO₃, 0.5 g K₂HPO₄, 0.5 g MgSO₄·7H₂O. Adjust pH to 7.0 before autoclaving.
-
-
1.1.2. Inoculum Preparation:
-
Inoculate a loopful of Streptomyces bernensis spores or mycelial fragments into 50 mL of seed medium in a 250 mL baffled flask.
-
Incubate at 28-30°C for 48-72 hours on a rotary shaker at 220 rpm.
-
-
1.1.3. Production Fermentation:
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
For large-scale production, use a fermentor with controlled parameters:
-
Temperature: 28-30°C
-
pH: Maintain at 7.0 by controlled addition of sterile acid/base.
-
Dissolved Oxygen: Maintain above 20% saturation through aeration and agitation.
-
-
Ferment for 5-7 days. Monitor this compound production periodically by HPLC analysis of small culture samples.
-
2. Extraction of this compound from Fermentation Broth
This compound is primarily an intracellular product. Therefore, the first step in purification is the efficient extraction from the microbial biomass.
2.1. Experimental Protocol: Acetone Extraction of Mycelial Cake
-
Harvest the fermentation broth by centrifugation (e.g., 8,000 x g for 20 minutes) or filtration to separate the mycelial biomass from the supernatant.
-
Wash the cell pellet with deionized water to remove residual medium components and resuspend in a minimal volume of water.
-
Extract the wet mycelial cake with an equal volume of acetone under constant stirring for 2-4 hours at room temperature.
-
Separate the acetone extract containing this compound from the cell debris by centrifugation or filtration.
-
Concentrate the acetone extract under reduced pressure using a rotary evaporator to obtain an aqueous suspension.
3. Purification of this compound
A multi-step chromatography process is typically employed to achieve high purity this compound. The following protocol describes a two-step process involving hydrophobic interaction chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC).
3.1. Purification Workflow
3.2. Experimental Protocol: Column Chromatography
-
3.2.1. Step 1: Hydrophobic Resin Chromatography
-
Resin: Diaion® HP-20 or equivalent hydrophobic polymeric resin.
-
Column Preparation: Pack a column with the resin and equilibrate with deionized water.
-
Sample Loading: Load the concentrated aqueous extract from the acetone extraction step onto the column.
-
Washing: Wash the column with increasing concentrations of methanol in water (e.g., 20% and 60% methanol) to remove polar impurities.
-
Elution: Elute this compound from the column using 100% methanol.[1]
-
Fraction Collection: Collect fractions and monitor for the presence of this compound using analytical RP-HPLC.
-
Pooling and Concentration: Pool the fractions containing this compound and concentrate under reduced pressure.
-
-
3.2.2. Step 2: Preparative Reversed-Phase HPLC
-
Column: A preparative C18 (ODS) column (e.g., 20 x 250 mm, 10 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Sample Preparation: Dissolve the concentrated fraction from the previous step in 50:50 acetonitrile:water.[2]
-
Purification Protocol:
-
Inject the sample onto the equilibrated column.
-
Employ a linear gradient elution to separate this compound from closely related impurities. A representative gradient is as follows:
-
Flow Rate: Adjust according to the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).
-
Detection: Monitor the elution profile at 220 nm and 280 nm.[1]
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical RP-HPLC.
-
Lyophilization: Lyophilize the pure fraction to obtain this compound as a solid powder.
-
4. Quantitative Data
The following table presents representative data for the purification of this compound from a 10-liter fermentation broth. Note that these values are illustrative and may vary depending on the fermentation yield and purification efficiency.
| Purification Step | Total Volume (mL) | Total Protein (mg) | This compound (mg) | Specific Activity (Units/mg protein) | Yield (%) | Purification Fold |
| Crude Extract | 1000 | 5000 | 250 | 50 | 100 | 1 |
| Hydrophobic Resin | 200 | 500 | 200 | 400 | 80 | 8 |
| Preparative RP-HPLC | 50 | 10 | 150 | 15000 | 60 | 300 |
5. Analytical Methods for Purity Assessment
To ensure the purity and identity of the final product, the following analytical techniques are recommended:
5.1. Analytical Reversed-Phase HPLC
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% TFA
-
B: Acetonitrile with 0.1% TFA
-
-
Gradient: A linear gradient from 30% to 70% B over 20-30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm.
5.2. Mass Spectrometry (MS)
-
High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of this compound (C₅₁H₅₁N₁₅O₁₅S, theoretical [M+H]⁺ = 1146.3484).
5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectroscopy can be used for structural confirmation and to ensure the absence of structural isomers or impurities.
6. Logical Relationships in Purification
The purification process follows a logical progression from crude extraction to high-resolution separation.
Disclaimer: The quantitative data presented in the table is for illustrative purposes and should be determined empirically for each specific purification process. The protocols provided are representative and may require optimization based on the specific Streptomyces strain, fermentation conditions, and available equipment.
References
Application Notes and Protocols for Studying Bacterial Ribosome Function with Berninamycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycin A is a potent thiopeptide antibiotic that serves as a valuable tool for investigating the intricacies of bacterial protein synthesis. By specifically targeting the bacterial ribosome, this compound can be utilized to elucidate the mechanisms of ribosomal function, explore antibiotic resistance, and screen for novel antibacterial agents. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in studying the bacterial ribosome.
This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Its binding site is located at the interface of the 23S ribosomal RNA (rRNA) and ribosomal protein L11.[1][2] This interaction interferes with the proper functioning of the ribosomal A site, which is crucial for the binding of aminoacyl-tRNA during the elongation phase of protein synthesis.[1] The mode of action of this compound is similar to that of another well-characterized thiopeptide antibiotic, thiostrepton.
Data Presentation
| Parameter | Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Bacillus subtilis | 6.3 µM | |
| Minimum Inhibitory Concentration (MIC) | Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 µM |
Experimental Protocols
Herein, we provide detailed protocols for three key experiments to study the interaction of this compound with the bacterial ribosome and its effect on protein synthesis.
In Vitro Translation Inhibition Assay
This assay determines the concentration-dependent inhibition of bacterial protein synthesis by this compound in a cell-free system.
Principle: An E. coli S30 extract provides the necessary components for in vitro transcription and translation. A reporter gene (e.g., lacZ encoding β-galactosidase or luc encoding luciferase) is transcribed and translated, and the amount of protein produced is quantified. The addition of this compound will inhibit translation, leading to a decrease in the reporter protein signal.
Materials:
-
E. coli S30 extract
-
Plasmid DNA encoding a reporter gene (e.g., pET-lacZ)
-
This compound stock solution (in DMSO)
-
Amino acid mixture
-
ATP, GTP
-
tRNA mixture
-
Transcription and translation buffer
-
Substrate for the reporter enzyme (e.g., ONPG for β-galactosidase, luciferin for luciferase)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a master mix for the in vitro transcription-translation reaction containing S30 extract, buffer, amino acids, ATP, GTP, and tRNA.
-
Aliquot the master mix into the wells of a 96-well plate.
-
Prepare serial dilutions of this compound in DMSO and add them to the wells. Include a DMSO-only control.
-
Add the reporter plasmid DNA to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction and measure the reporter protein activity. For β-galactosidase, add ONPG and measure absorbance at 420 nm. For luciferase, add luciferin and measure luminescence.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value (the concentration at which 50% of translation is inhibited).
Ribosome Binding Assay (Nitrocellulose Filter Binding)
This assay is used to demonstrate and quantify the binding of this compound to bacterial ribosomes.
Principle: This method takes advantage of the fact that proteins (and ribonucleoprotein complexes like ribosomes) bind to nitrocellulose membranes, whereas free RNA does not. By using radiolabeled this compound or radiolabeled ribosomes, the formation of a this compound-ribosome complex can be detected and quantified.
Materials:
-
Purified 70S ribosomes from E. coli or other bacteria
-
[3H]-Berninamycin A or [32P]-labeled 70S ribosomes
-
Binding buffer (e.g., Tris-HCl pH 7.5, MgCl2, NH4Cl, β-mercaptoethanol)
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Protocol:
-
Prepare reaction mixtures containing a fixed concentration of radiolabeled component (either this compound or ribosomes) and varying concentrations of the unlabeled component in binding buffer.
-
Incubate the mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Filter each reaction mixture through a nitrocellulose filter under gentle vacuum.
-
Wash each filter with cold binding buffer to remove unbound radiolabeled molecules.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
Plot the amount of bound radiolabel against the concentration of the unlabeled component. The data can be used to calculate the dissociation constant (Kd), which reflects the affinity of this compound for the ribosome.
Toeprinting Assay (Primer Extension Inhibition)
This high-resolution footprinting technique allows for the precise identification of the this compound-induced ribosome stalling site on an mRNA template.
Principle: A ribosome translating an mRNA will stall in the presence of an elongation inhibitor like this compound. A DNA primer complementary to a downstream sequence of the mRNA is then used for reverse transcription. The reverse transcriptase will extend the primer until it encounters the stalled ribosome, creating a truncated cDNA product known as a "toeprint." The length of this toeprint fragment can be used to map the exact position of the ribosome on the mRNA.
Materials:
-
Purified 70S ribosomes
-
mRNA template (e.g., a specific gene of interest)
-
This compound
-
DNA primer, 5'-end labeled with 32P or a fluorescent dye
-
Reverse transcriptase
-
dNTPs
-
Sequencing gel apparatus or capillary electrophoresis system
-
Dideoxy sequencing ladder for the same mRNA template (for precise mapping)
Protocol:
-
Set up an in vitro translation reaction with 70S ribosomes and the mRNA template.
-
Add this compound at a concentration known to inhibit translation and incubate to allow ribosome stalling. Include a control reaction without this compound.
-
Anneal the labeled DNA primer to the mRNA in each reaction.
-
Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs.
-
Incubate to allow for primer extension.
-
Terminate the reaction and purify the cDNA products.
-
Resolve the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel or by capillary electrophoresis.
-
Run a dideoxy sequencing ladder of the same mRNA template alongside the toeprinting samples to precisely map the 3' end of the toeprint, which corresponds to the position of the stalled ribosome's leading edge.
Visualizations
Caption: Mechanism of Action of this compound on the Bacterial Ribosome.
Caption: Workflow for In Vitro Translation Inhibition Assay.
References
Application of Berninamycin A in Screening for Novel Antibacterial Targets
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Berninamycin A is a potent thiopeptide antibiotic that serves as a valuable tool in the discovery and development of novel antibacterial agents. Its well-defined mechanism of action, targeting bacterial protein synthesis, and the availability of specific screening platforms make it an ideal probe for identifying new antibacterial targets and overcoming existing resistance mechanisms.
This document provides detailed application notes and protocols for utilizing this compound in screening for novel antibacterial targets. This compound is a macrocyclic thiopeptide antibiotic produced by Streptomyces bernensis. It exhibits potent activity primarily against Gram-positive bacteria, including clinically significant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mode of action involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit. Specifically, it targets the complex formed by 23S ribosomal RNA (rRNA) and the L11 protein, a critical component of the ribosomal machinery.[3][4] This interaction disrupts the function of the ribosome, leading to the cessation of protein production and ultimately, bacterial cell death.
The primary mechanism of resistance to this compound involves the methylation of the 23S rRNA at a specific site within the antibiotic's binding pocket. This modification prevents this compound from effectively binding to the ribosome, rendering the antibiotic inactive. Understanding this resistance mechanism is crucial for designing screens to identify compounds that can either bypass this resistance or inhibit the enzymes responsible for it.
A key application of this compound in antibacterial screening is its use in conjunction with whole-cell biosensors. A particularly useful system employs Streptomyces lividans strain TK24 containing the plasmid pMO16. This biosensor is specifically designed to detect thiopeptide antibiotics, providing a sensitive and specific platform for high-throughput screening of natural product libraries or synthetic compound collections for novel thiopeptide discovery.
Furthermore, this compound can be employed as a reference compound in target-based or phenotypic screens to identify novel inhibitors of bacterial protein synthesis. By comparing the cellular or biochemical profiles of uncharacterized compounds to that of this compound, researchers can gain insights into their potential mechanisms of action and prioritize hits for further development.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-positive Bacteria
| Bacterial Strain | Description | MIC (µM) | MIC (µg/mL) |
| Bacillus subtilis | Wild-type | 6.3[1] | ~7.2 |
| Staphylococcus aureus (MRSA) | Methicillin-resistant | 10.9 | ~12.5 |
| Streptococcus pneumoniae | Penicillin-resistant | - | - |
| Enterococcus faecalis | Vancomycin-resistant | - | - |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the standard broth microdilution method to determine the MIC of this compound or test compounds.
Materials:
-
This compound (or test compound) stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum suspension in CAMHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum of approximately 7.5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in CAMHB without antibiotic) and a negative control (CAMHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration at which the OD₆₀₀ is comparable to the negative control.
High-Throughput Screening for Thiopeptide Antibiotics using a Whole-Cell Biosensor
This protocol describes a high-throughput screening assay to identify novel thiopeptide antibiotics using the Streptomyces lividans TK24 pMO16 biosensor. This biosensor produces a quantifiable signal in the presence of thiopeptides.
Materials:
-
Streptomyces lividans TK24 pMO16 biosensor strain
-
Bennett's agar supplemented with 50 µg/mL kanamycin
-
Tryptic Soy Broth (TSB)
-
Natural product extracts or chemical compound library
-
This compound (as a positive control)
-
Sterile 96-well plates
-
Plate reader for measuring reporter gene activity (e.g., luciferase or β-galactosidase)
Procedure:
-
Inoculum Preparation: Inoculate a single colony of S. lividans TK24 pMO16 into TSB supplemented with kanamycin and incubate at 30°C with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Assay Plate Preparation: Dispense 180 µL of the S. lividans TK24 pMO16 culture into each well of a 96-well plate.
-
Compound Addition: Add 20 µL of each test sample (natural product extract or synthetic compound) to the wells. Include wells with this compound as a positive control and a solvent control (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plates at 30°C with shaking for 18-24 hours.
-
Signal Detection: Measure the reporter gene activity according to the specific reporter system in the pMO16 plasmid (e.g., by adding a substrate for luciferase or β-galactosidase and measuring the resulting luminescence or absorbance).
-
Hit Identification: Identify "hits" as samples that induce a significant increase in reporter gene activity compared to the negative control.
Target Validation by Identifying Compounds that Overcome this compound Resistance
This protocol outlines a screening strategy to identify compounds that may inhibit the this compound resistance mechanism (23S rRNA methylation) or act on a novel target.
Materials:
-
A this compound-resistant bacterial strain (e.g., a laboratory-evolved resistant strain or a clinical isolate with known 23S rRNA methylation).
-
The corresponding this compound-susceptible parent strain.
-
Compound library.
-
This compound.
-
Standard MIC testing materials (as described in Protocol 1).
Procedure:
-
Primary Screen: Screen the compound library against the this compound-resistant strain to identify compounds that inhibit its growth.
-
Counter-Screen: Test the hits from the primary screen against the this compound-susceptible parent strain.
-
Hit Prioritization:
-
Compounds active against both strains: These may represent compounds with a novel mechanism of action, distinct from that of this compound.
-
Compounds selectively active against the resistant strain (or that potentiate the activity of this compound against the resistant strain): These are of high interest as they may inhibit the resistance mechanism (e.g., the 23S rRNA methyltransferase).
-
-
Mechanism of Action Studies: Further investigate the prioritized hits to determine their specific molecular targets. This may involve in vitro assays with the purified 23S rRNA methyltransferase or whole-genome sequencing of spontaneously resistant mutants to the new compounds.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: this compound resistance mechanism.
Caption: Screening workflow for novel thiopeptides.
References
- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
Application Notes and Protocols for the Experimental Use of Berninamycin A in In Vitro Translation Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycin A is a thiopeptide antibiotic that demonstrates potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of bacterial protein synthesis, making it a subject of interest for antimicrobial research and drug development. These application notes provide a detailed overview of the experimental use of this compound in in vitro translation systems, including its mechanism of action, protocols for assessing its inhibitory activity, and relevant data.
This compound, like other thiopeptide antibiotics, targets the bacterial ribosome, a key component of the protein synthesis machinery. Specifically, it binds to the 50S ribosomal subunit, a large ribonucleoprotein complex responsible for catalyzing peptide bond formation. The binding site is located within a cleft formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[1][2] This interaction sterically hinders the binding of translation factors, such as elongation factor Tu (EF-Tu) and elongation factor G (EF-G), to the ribosome, thereby inhibiting key steps in the elongation cycle of protein synthesis.[2]
Data Presentation
| Compound | Organism | Assay Type | Reported Value |
| This compound | Bacillus subtilis | Minimum Inhibitory Concentration (MIC) | 6.3 µM |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 10.9 µM |
Note: The IC50 value in a cell-free in vitro translation system is expected to be in a similar micromolar or sub-micromolar range. A detailed protocol for its determination is provided below.
Experimental Protocols
This section outlines detailed methodologies for key experiments to characterize the inhibitory effects of this compound on bacterial in vitro translation.
Protocol 1: Determination of IC50 of this compound in a Bacterial In Vitro Transcription-Translation (IVTT) Coupled System
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound using a commercially available E. coli S30 extract-based coupled transcription-translation system with a luciferase reporter.
Materials:
-
This compound (stock solution in DMSO)
-
E. coli S30 Extract System for Circular DNA (e.g., Promega, NEB)
-
Control DNA template (e.g., plasmid encoding firefly luciferase under a bacterial promoter)
-
Nuclease-free water
-
Amino acid mixture
-
Luciferase assay reagent
-
96-well microplate, opaque
-
Luminometer
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in DMSO. A typical starting range for thiopeptides would be from 100 µM down to 0.01 µM.
-
Prepare a DMSO-only control (vehicle control).
-
-
Reaction Setup:
-
On ice, thaw all components of the E. coli S30 extract system.
-
For each reaction in a 1.5 mL microcentrifuge tube, combine the following components in the order listed:
-
Nuclease-free water to a final volume of 50 µL
-
S30 Premix
-
Amino Acid Mixture
-
E. coli S30 Extract
-
Control Luciferase DNA (at the concentration recommended by the manufacturer)
-
1 µL of this compound dilution or DMSO control.
-
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Luciferase Assay:
-
Following incubation, transfer 10 µL of each reaction mixture to a well of a 96-well opaque microplate.
-
Add 50 µL of luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control: % Inhibition = 100 * (1 - (Luminescence_sample / Luminescence_control))
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Protocol 2: Ribosome Binding Assay using High-Speed Centrifugation
This protocol provides a method to assess the binding of this compound to bacterial 70S ribosomes.
Materials:
-
This compound
-
Purified bacterial 70S ribosomes
-
Binding Buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH4Cl, 10 mM MgCl2, 2 mM DTT)
-
Radiolabeled this compound (if available) or a competitive binding setup with a known radiolabeled ligand (e.g., [3H]-thiostrepton).
-
Scintillation vials and scintillation fluid
-
Ultracentrifuge with appropriate rotors
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, prepare reaction mixtures containing:
-
Binding Buffer
-
A fixed concentration of 70S ribosomes (e.g., 1 µM)
-
Increasing concentrations of this compound.
-
-
If using a competitive assay, include a fixed concentration of radiolabeled thiostrepton and increasing concentrations of unlabeled this compound.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.
-
-
Separation of Ribosome-Bound and Free Ligand:
-
Layer the reaction mixtures onto a sucrose cushion (e.g., 1.1 M sucrose in binding buffer).
-
Centrifuge at high speed (e.g., 100,000 x g) for 2 hours at 4°C to pellet the ribosomes and any bound ligand.
-
-
Quantification:
-
Carefully remove the supernatant containing the free ligand.
-
Resuspend the ribosomal pellet in a suitable buffer.
-
If using a radiolabeled ligand, transfer the resuspended pellet to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
For direct binding, plot the amount of bound this compound against its concentration to determine the binding affinity (Kd).
-
For competitive binding, plot the percentage of radiolabeled ligand displaced against the concentration of this compound to determine its binding affinity.
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound action on the bacterial ribosome.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Berninamycin A for Antibacterial Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Berninamycin A in antibacterial assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental workflow.
Troubleshooting Guide
Encountering issues during your antibacterial assays with this compound? This guide provides solutions to common problems.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No antibacterial activity observed | Incorrect Bacterial Strain: this compound is primarily active against Gram-positive bacteria.[1][2][3] | - Confirm that the test organism is a Gram-positive bacterium.- Include a known susceptible Gram-positive control strain (e.g., Bacillus subtilis, Staphylococcus aureus). |
| Degradation of this compound: While specific stability data in all media is limited, prolonged storage in aqueous solutions, improper pH, or high temperatures can lead to degradation of complex molecules. | - Prepare fresh stock solutions of this compound in DMSO for each experiment.[1][4]- Minimize the time the compound is in aqueous solution before addition to the assay.- Store stock solutions at -20°C or lower. | |
| Sub-optimal Concentration Range: The tested concentrations may be too low to inhibit bacterial growth. | - Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µg/mL to 50 µg/mL) to determine the Minimum Inhibitory Concentration (MIC). | |
| High variability in MIC values between experiments | Inconsistent Inoculum Density: The number of bacteria at the start of the assay significantly impacts the MIC. | - Standardize the bacterial inoculum to a 0.5 McFarland standard for each experiment. |
| Precipitation of this compound: this compound has limited aqueous solubility and may precipitate in the assay medium, especially at higher concentrations. | - Visually inspect the wells for any precipitation after adding this compound.- If precipitation is observed, consider using a co-solvent (with appropriate controls) or a different formulation approach. However, be aware that solvents can affect bacterial growth and compound activity. | |
| Inconsistent Endpoint Reading: Subjectivity in visually determining the endpoint of bacterial growth can lead to variability. | - Use a consistent method for reading the MIC, such as a microplate reader to measure optical density at 600 nm (OD600).- Have the same individual read the plates if visual inspection is necessary. | |
| Unexpectedly high MIC values | Binding to Assay Components: Thiopeptide antibiotics can sometimes adsorb to plasticware, reducing the effective concentration. | - Use low-protein-binding microplates for your assays. |
| Media Components Interaction: Components of the growth media could potentially interfere with the activity of this compound. | - If inconsistent results are obtained with a specific medium, consider testing in a different standard medium (e.g., Cation-Adjusted Mueller-Hinton Broth). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of protein synthesis in Gram-positive bacteria. It functions by binding to the complex of 23S rRNA and the L11 protein on the 50S ribosomal subunit. This interaction disrupts the function of the ribosomal A site, thereby halting protein production.
Q2: What is a typical effective concentration range for this compound in antibacterial assays?
A2: The effective concentration, specifically the Minimum Inhibitory Concentration (MIC), varies depending on the target Gram-positive bacterial species. Based on available data, MIC values for this compound can range from as low as 0.0005 µg/mL to over 1 µg/mL against different strains. It is recommended to perform a dose-response experiment to determine the precise MIC for your specific bacterial strain of interest.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and moderately soluble in ethanol. It is recommended to prepare a concentrated stock solution in 100% DMSO. This stock solution can then be serially diluted in the appropriate assay medium to achieve the desired final concentrations. Ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.
Q4: What are the optimal storage conditions for this compound?
A4: this compound powder should be stored at -20°C. Stock solutions in DMSO should also be stored at -20°C or below to maintain stability. Avoid repeated freeze-thaw cycles.
Q5: Can this compound be used against Gram-negative bacteria?
A5: this compound is generally not effective against Gram-negative bacteria. The outer membrane of Gram-negative bacteria typically prevents large molecules like this compound from reaching their intracellular target.
Experimental Protocols
Broth Microdilution Assay for Determining the MIC of this compound
This protocol outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of this compound against a Gram-positive bacterial strain.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Gram-positive bacterial strain (e.g., Bacillus subtilis or Staphylococcus aureus)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well low-protein-binding microplates
-
Sterile polypropylene tubes
-
Spectrophotometer
-
Microplate reader (optional)
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in 100% DMSO to prepare a stock solution of 1 mg/mL.
-
Vortex until fully dissolved.
-
Store the stock solution at -20°C.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically 2-6 hours).
-
Adjust the turbidity of the bacterial suspension with sterile CAMHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Serial Dilutions:
-
In a sterile 96-well microplate, add 100 µL of CAMHB to wells 2 through 12 of a designated row.
-
Prepare an intermediate dilution of the this compound stock solution in CAMHB. For example, to achieve a final starting concentration of 50 µg/mL, dilute the 1 mg/mL stock 1:10 in CAMHB to get a 100 µg/mL intermediate solution.
-
Add 200 µL of the 100 µg/mL intermediate solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration at which the OD600 is not significantly different from the sterility control.
-
Quantitative Data Presentation
Table 1: Example MIC Data for this compound against various Gram-positive Bacteria.
| Bacterial Species | Strain | MIC (µg/mL) |
| Bacillus subtilis | ATCC 6633 | 0.008 |
| Staphylococcus aureus | ATCC 29213 | 0.015 |
| Enterococcus faecalis | ATCC 29212 | 0.5 |
| Streptococcus pneumoniae | ATCC 49619 | 0.004 |
Note: These are example values and may not be representative of all strains. Researchers should determine the MIC for their specific strains of interest.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
TipA Signaling Pathway Induction by this compound
Caption: Induction of the TipA signaling pathway by this compound.
References
Stability of Berninamycin A in different solvent and buffer conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Berninamycin A in various solvent and buffer conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a macrocyclic thiopeptide antibiotic produced by Streptomyces bernensis.[1][2] Its primary mechanism of action involves the inhibition of bacterial protein synthesis. It achieves this by binding to a complex of 23S ribosomal RNA (rRNA) and the ribosomal protein L11 within the bacterial ribosome.[3][4] This binding event interferes with the function of the ribosomal A site, ultimately halting peptide chain elongation.[3]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderately soluble in ethanol. Due to the poor aqueous solubility characteristic of many thiopeptide antibiotics, it is recommended to first prepare a concentrated stock solution in a suitable organic solvent like DMSO.
Q3: What are the recommended storage conditions for this compound?
For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years. Stock solutions, particularly in DMSO, should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound upon dilution in aqueous buffer. | This compound has poor aqueous solubility. | - Prepare a high-concentration stock solution in 100% DMSO. - Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing to ensure rapid mixing. - Ensure the final concentration of DMSO in the aqueous solution is low (typically <1%) to avoid solvent effects in biological assays. |
| Inconsistent or lower than expected bioactivity. | Degradation of this compound in the experimental medium. | - Prepare fresh dilutions of this compound in your assay buffer immediately before each experiment. - If pre-incubation is necessary, perform a time-course experiment to assess the stability of this compound in your specific buffer and temperature conditions. - Consider the pH of your buffer, as extreme pH values can affect the stability of thiopeptide antibiotics. |
| Difficulty in obtaining reproducible results. | - Inconsistent solution preparation. - Degradation during storage or handling. | - Always use the same procedure for preparing stock solutions and dilutions. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Protect solutions from light, especially during long-term storage and experiments, to prevent potential photodegradation. |
Experimental Protocols
General Protocol for Assessing this compound Stability
This protocol outlines a general method for evaluating the stability of this compound in a chosen buffer, quantifiable by High-Performance Liquid Chromatography (HPLC).
1. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Store the stock solution in small aliquots at -20°C.
2. Preparation of Test Solutions:
-
Dilute the this compound stock solution with the desired buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, Tris-HCl pH 7.4) to a final working concentration (e.g., 100 µg/mL).
-
Prepare separate samples for each time point and temperature condition to be tested.
3. Incubation:
-
Incubate the test solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition for analysis.
-
Immediately store the collected samples at -80°C until HPLC analysis to halt further degradation.
4. HPLC Analysis:
-
A stability-indicating HPLC method is crucial for separating the intact this compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is commonly used for peptide and thiopeptide separation.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by a UV scan).
-
Quantification: The concentration of this compound at each time point is determined by comparing the peak area to a standard curve of freshly prepared this compound solutions of known concentrations.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each temperature and buffer condition to determine the stability profile.
Data Presentation
While specific quantitative data for this compound stability in various buffers is not available in the public domain, the following table illustrates how such data would be presented based on the protocol described above.
Table 1: Illustrative Stability Data for this compound (100 µg/mL) in PBS, pH 7.4
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | 99 | 95 | 90 |
| 4 | 98 | 90 | 80 |
| 8 | 97 | 82 | 65 |
| 24 | 92 | 60 | 30 |
| 48 | 85 | 40 | 10 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Heterologous Production of Berninamycin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the heterologous production of the thiopeptide antibiotic, Berninamycin A.
Frequently Asked Questions (FAQs)
Q1: We have successfully cloned the berninamycin biosynthetic gene cluster (ber BGC) into our Streptomyces host, but we are not detecting any this compound. What are the initial troubleshooting steps?
A1: A complete lack of production can be attributed to several factors, from initial cloning to final post-translational modifications. Here is a checklist of initial steps:
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Verify the Integrity of the Gene Cluster: Ensure the complete ber BGC, typically comprising 11 open reading frames (berA-J), has been cloned without mutations. Sequence verification of the entire cluster is crucial.[1]
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Confirm Successful Conjugation: After transferring the expression vector (e.g., pSET152-based) from E. coli to your Streptomyces host, confirm the presence of the integrated plasmid in the host's genome using PCR with primers specific to the BGC.
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Assess Transcription of the ber Cluster: Perform RT-qPCR to determine if the genes in the ber cluster are being transcribed. A lack of transcription could point to issues with the promoter used or host-specific repression mechanisms.
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Optimize Culture Conditions: Ensure that the fermentation medium and culture conditions (temperature, pH, aeration) are suitable for secondary metabolite production in your chosen Streptomyces host.
Q2: Our cultures are producing berninamycin-related compounds, but not the desired this compound. Instead, we are observing linear precursors or other variants. Why is this happening and how can we fix it?
A2: The formation of linear intermediates or structural analogs is a common and significant challenge in this compound heterologous production. This issue is often host-dependent and relates to the complex post-translational modification (PTM) cascade.[1][2]
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Incomplete Post-Translational Modifications: The maturation of the BerA precursor peptide into this compound involves a series of enzymatic steps, including cyclodehydration and oxidation to form the characteristic macrocycle and pyridine core.[1][2] If the heterologous host lacks the necessary enzymatic machinery or cofactors, or if the enzymes are not fully functional, this process can be incomplete, leading to the accumulation of linear intermediates.
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Host-Dependent Processing: Different Streptomyces hosts can yield different product profiles. For instance, expression in Streptomyces lividans has been shown to produce both the desired macrocyclic this compound and linear variants. In contrast, Streptomyces albus has been reported to produce novel linearized berninamycins J and K, while S. lividans and Streptomyces coelicolor produced this compound and B. This suggests that host-specific enzymes may be interfering with or altering the standard biosynthetic pathway.
-
Troubleshooting Strategies:
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Host Strain Selection: Experiment with different well-characterized Streptomyces hosts known for their ability to produce complex secondary metabolites, such as S. lividans TK24, S. coelicolor M1154, or S. venezuelae.
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Co-expression of Helper Enzymes: If specific enzymatic steps are identified as bottlenecks, consider co-expressing genes encoding for necessary modifying enzymes.
-
Mutation of the Precursor Peptide: Research has shown that mutations in the BerA precursor peptide can influence the efficiency of post-translational modifications.
-
Q3: The yield of this compound is consistently low. How can we optimize the production titer?
A3: Low yield is a multifaceted problem. Once production is established, several strategies can be employed to enhance the titer:
-
Media Optimization: Systematically screen different fermentation media components. The type and concentration of carbon and nitrogen sources can significantly impact secondary metabolite production.
-
Fermentation Parameter Optimization: Fine-tune physical parameters such as pH, temperature, dissolved oxygen levels, and agitation speed. A two-stage fermentation process, separating the growth phase from the production phase, can also be beneficial.
-
Promoter Engineering: If the native promoter of the ber BGC is not functioning optimally in the heterologous host, consider replacing it with a strong, constitutive, or inducible promoter that is well-characterized for your chosen Streptomyces strain.
-
Precursor Supply Enhancement: While not extensively documented for this compound, increasing the intracellular pool of precursor amino acids (the BerA peptide is rich in serine) could potentially boost production.
Troubleshooting Guides
Issue 1: No this compound Detected
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete or mutated ber BGC | Sequence the entire cloned gene cluster. | Confirmation of the correct and complete berA-J gene sequences. |
| Failed integration of the expression vector | Perform PCR on the genomic DNA of the exconjugant using primers specific to the ber BGC. | A PCR product of the expected size confirms successful integration. |
| Lack of BGC transcription | Analyze the transcription of key ber genes (e.g., berA, berI) using RT-qPCR. | Detection of transcripts indicates successful transcription initiation. |
| Suboptimal culture conditions | Systematically vary media composition, temperature (28-30°C), and aeration. | Identification of culture conditions that support this compound production. |
Issue 2: Production of Undesired Linear Precursors or Analogs
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient post-translational modification in the host | Test the expression of the ber BGC in a panel of different Streptomyces hosts (S. lividans, S. coelicolor, S. venezuelae). | Identification of a host that correctly processes the BerA prepeptide to yield this compound. |
| Host-dependent enzymatic interference | Analyze the metabolic profile of the host strain without the ber BGC to identify potential interfering pathways. | A cleaner background may indicate a more suitable host. |
| Incorrect folding of the precursor peptide | This is a complex issue, but ensuring optimal growth conditions can help promote proper protein folding. | Improved ratio of macrocyclic to linear products. |
Quantitative Data Summary
The yield of this compound and related compounds is highly dependent on the chosen heterologous host.
| Host Strain | Compound(s) Produced | Relative Yield/Titer | Reference |
| Streptomyces lividans TK24 | This compound, Berninamycin B, Linear Precursors | 2.4 times the quantity produced by the native producer S. bernensis. | |
| Streptomyces venezuelae | Altered 35-membered ring macrocycle (methyloxazoline instead of methyloxazole) | Not specified | |
| Streptomyces lividans SBT18 | This compound and B | Not specified | |
| Streptomyces coelicolor M1154 | This compound and B | Not specified | |
| Streptomyces albus J1074 | Linearized Berninamycins J and K | Not specified | |
| Streptomyces atroolivaceus | This compound | Up to 19 µg/mg (wet weight of cells and agar) |
Experimental Protocols
Protocol 1: Cloning of the Berninamycin Biosynthetic Gene Cluster
-
Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from Streptomyces bernensis.
-
Genomic Library Construction: Create a fosmid library from the isolated genomic DNA.
-
Library Screening: Screen the fosmid library using PCR with primers designed from the known sequences of thiopeptide biosynthetic genes.
-
Gene Cluster Isolation: Isolate the positive fosmid(s) containing the ber BGC.
-
Subcloning into Expression Vector: Subclone the complete ber BGC from the fosmid into a suitable Streptomyces expression vector, such as pSET152, which integrates into the host chromosome.
Protocol 2: Heterologous Expression in Streptomyces
-
Vector Transfer: Transform the expression vector containing the ber BGC into a methylation-deficient E. coli strain, such as ET12567/pUZ8002.
-
Conjugation: Perform intergeneric conjugation between the E. coli donor strain and the desired Streptomyces recipient strain (e.g., S. lividans TK24).
-
Exconjugant Selection: Select for Streptomyces exconjugants on a medium containing an appropriate antibiotic for plasmid selection and nalidixic acid to counter-select the E. coli donor.
-
Fermentation: Inoculate a seed culture of the confirmed exconjugant into a suitable production medium. Ferment for 5-10 days at 28-30°C with shaking.
-
Extraction: Pellet the cells by centrifugation. Extract the cell pellet with acetone.
-
Analysis: Remove volatiles in vacuo, redissolve the residue in a suitable solvent (e.g., 50:50 acetonitrile:water), and analyze by high-resolution LC-MS.
Visualizations
Caption: Workflow for cloning and heterologous expression of the this compound gene cluster.
Caption: Logical troubleshooting flow for zero this compound production.
Caption: Simplified pathway of this compound post-translational modification.
References
- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low yield during Berninamycin A fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during Berninamycin A fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
This compound is a thiopeptide antibiotic produced by the bacterium Streptomyces bernensis. It exhibits potent activity against Gram-positive bacteria. The biosynthesis of this compound is orchestrated by a dedicated gene cluster (ber), which encodes the necessary enzymes for its complex structure formation.[1]
Q2: What are the common causes of low this compound yield?
Low yields can stem from several factors, including:
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Suboptimal Fermentation Conditions: Non-ideal pH, temperature, and dissolved oxygen levels can significantly hinder antibiotic production.
-
Inadequate Medium Composition: Lack of essential nutrients, improper carbon-to-nitrogen ratio, or the presence of inhibitory substances can limit yield.
-
Poor Inoculum Quality: The age and size of the inoculum can impact the growth kinetics and productivity of the fermentation.
-
Genetic Instability of the Producing Strain: High-producing strains can sometimes lose their productivity over successive generations.
-
Formation of Byproducts: The fermentation process may lead to the production of related but less active Berninamycin analogues, such as Berninamycin B, C, and D, which represent a loss of potential this compound yield.[2]
Q3: Can this compound be produced in a host other than S. bernensis?
Yes, the ber biosynthetic gene cluster has been successfully expressed in other Streptomyces species, such as Streptomyces lividans and Streptomyces coelicolor, leading to the production of this compound.[3][4] However, the choice of heterologous host can influence the final product profile, with some hosts producing linearized or altered forms of the antibiotic.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound fermentation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Biomass Growth | Inappropriate seed culture conditions (age, density). | Optimize seed culture parameters. A typical starting point is to use a 2-3 day old seed culture at a 5-10% (v/v) inoculation rate. |
| Suboptimal growth medium (e.g., pH, nutrient composition). | Adjust the initial pH of the medium to a range of 6.5-7.5. Ensure the medium contains readily metabolizable carbon and nitrogen sources. | |
| Good Biomass Growth but Low this compound Titer | Fermentation conditions are optimized for growth but not for secondary metabolite production. | Decouple growth and production phases. After sufficient biomass has accumulated, consider shifting the temperature or altering the medium composition to induce antibiotic synthesis. |
| Nutrient limitation or repression. | Optimize the carbon and nitrogen sources. Complex carbon sources like starch or dextrin and nitrogen sources like soybean meal or peptone often support robust antibiotic production. Refer to the Experimental Protocols section for a detailed medium optimization strategy. | |
| Unfavorable pH shift during fermentation. | Monitor and control the pH of the fermentation broth. A pH range of 6.0-8.0 has been shown to be effective for antibiotic production in many Streptomyces species. | |
| Incorrect fermentation temperature. | Optimize the fermentation temperature. While optimal growth for Streptomyces is often around 28-32°C, the optimal temperature for antibiotic production may be slightly different. | |
| Presence of Multiple Berninamycin Analogues | Inefficient enzymatic conversions in the biosynthetic pathway. | This can be host-dependent. If using a heterologous host, consider screening different host strains. Genetic engineering of the biosynthetic pathway could also be explored to enhance the efficiency of specific enzymatic steps. |
| Inconsistent Batch-to-Batch Yield | Variability in inoculum preparation or raw materials. | Standardize inoculum preparation procedures. Use high-quality, consistent sources for all medium components. |
Quantitative Data on Fermentation Parameters
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide general guidelines for optimizing Streptomyces fermentations based on studies of similar antibiotics.
Table 1: Effect of pH on Antibiotic Production in Streptomyces spp.
| pH | Relative Yield (%) | Reference |
| 5.0 | 60-70 | |
| 6.0 | 80-90 | |
| 7.0 | 100 (Optimal) | |
| 7.5 | 90-95 | |
| 8.0 | 70-80 | |
| Note: The optimal pH can vary between different Streptomyces species and for the production of different antibiotics. |
Table 2: Effect of Temperature on Antibiotic Production in Streptomyces spp.
| Temperature (°C) | Relative Yield (%) | Reference |
| 25 | 70-80 | |
| 30 | 100 (Often Optimal) | |
| 32 | 90-95 | |
| 37 | 60-70 | |
| 45 | Lower | |
| Note: While growth may be faster at higher temperatures, secondary metabolite production is often favored at slightly lower temperatures. |
Table 3: Common Carbon and Nitrogen Sources for Streptomyces Fermentation
| Nutrient | Source | Typical Concentration (g/L) | Reference |
| Carbon | Glucose | 10-40 | |
| Soluble Starch | 10-30 | ||
| Dextrin | 10-30 | ||
| Glycerol | 10-20 | ||
| Nitrogen | Soybean Meal | 10-20 | |
| Peptone | 5-15 | ||
| Yeast Extract | 2-10 | ||
| Ammonium Sulfate | 2-5 |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Medium Optimization
This protocol provides a systematic approach to identify the optimal concentration of a single medium component.
-
Establish a Baseline: Prepare a basal fermentation medium with a standard composition (e.g., based on literature for Streptomyces).
-
Vary One Factor: Create a series of fermentation flasks where the concentration of a single component (e.g., glucose) is varied across a range (e.g., 10, 20, 30, 40 g/L), while keeping all other components constant.
-
Inoculation and Fermentation: Inoculate all flasks with a standardized seed culture of S. bernensis and incubate under consistent conditions (e.g., 28°C, 200 rpm) for a set period (e.g., 7-10 days).
-
Analysis: At the end of the fermentation, harvest the broth and extract this compound. Quantify the yield using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Determine Optimum: Identify the concentration that resulted in the highest yield. This becomes the new baseline for optimizing the next component.
-
Repeat: Repeat steps 2-5 for other key medium components, such as the primary nitrogen source.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This is a general protocol for the analysis of this compound. Specific parameters may need to be optimized for your system.
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelium.
-
Extract the supernatant and/or the mycelial cake with an organic solvent such as ethyl acetate or butanol.
-
Evaporate the organic solvent to dryness.
-
Re-dissolve the dried extract in a suitable solvent, such as methanol or a mixture of acetonitrile and water, for injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 340 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Integrate the peak area corresponding to this compound in the sample chromatogram.
-
Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: Experimental workflow for fermentation optimization.
Caption: Troubleshooting logic for low this compound yield.
References
Technical Support Center: Enhancing the Bioavailability of Thiopeptide Antibiotics
Welcome to the Technical Support Center for Improving the Bioavailability of Thiopeptide Antibiotics like Berninamycin A. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in enhancing the systemic exposure of this promising class of antibiotics.
Thiopeptide antibiotics, including this compound, exhibit potent activity against a range of pathogenic bacteria. However, their clinical development has been significantly hampered by poor aqueous solubility and low bioavailability.[1][2][3][4] This guide provides practical information and methodologies to overcome these limitations.
Frequently Asked Questions (FAQs)
Q1: What are the main obstacles to achieving good bioavailability with this compound and other thiopeptides?
A1: The primary challenges are their inherent hydrophobicity and large molecular size, which lead to:
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Poor Aqueous Solubility: Thiopeptides are notoriously difficult to dissolve in aqueous solutions, making them challenging to formulate for both oral and parenteral administration.[1]
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Low Permeability: Their chemical structure can limit their ability to be absorbed across the gastrointestinal tract.
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Poor Pharmacokinetic Profile: These factors contribute to low systemic exposure and rapid clearance from the body.
Q2: What are the general strategies to improve the bioavailability of thiopeptide antibiotics?
A2: The main approaches focus on either modifying the molecule itself or using advanced drug delivery systems. These include:
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Chemical Modification: Synthesizing derivatives of the parent thiopeptide with improved solubility and pharmacokinetic properties.
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Nanoformulations: Encapsulating the antibiotic in nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA), to enhance solubility, protect from degradation, and improve absorption.
Q3: What solvents are recommended for handling this compound in the lab?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, ethanol. It is poorly soluble in water. For experimental purposes, stock solutions are typically prepared in DMSO or DMF.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
Problem: Difficulty dissolving this compound in aqueous buffers for in vitro assays or formulation development.
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Caption: Troubleshooting workflow for poor aqueous solubility.
Issue 2: Low Encapsulation Efficiency in Nanoformulations
Problem: Failure to achieve high loading of this compound into liposomes or PLGA nanoparticles.
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Caption: Troubleshooting low nano-encapsulation efficiency.
Data Presentation: Comparative Solubility and Pharmacokinetics
Table 1: Solubility of Thiopeptide Antibiotics in Various Solvents
| Antibiotic | Solvent | Solubility |
| This compound | DMSO | Soluble |
| DMF | Soluble | |
| Ethanol | Moderately Soluble | |
| Water | Poorly Soluble | |
| Thiostrepton | DMSO | ~2 mg/mL |
| DMF | ~25 mg/mL | |
| Water | Insoluble | |
| Nosiheptide | DMSO | Soluble (e.g., 8 mg/mL) |
| DMF | Soluble | |
| Water | Poorly Soluble |
Table 2: Representative Pharmacokinetic Parameters of a Hydrophobic Drug: Free vs. Liposomal Formulation (Intravenous Administration in Rats)
| Formulation | Cmax (µg/mL) | AUC (µg·h/mL) | Half-life (t½) (h) |
| Free Doxorubicin | 1.7 | 1.95 | 17.3 |
| Liposomal Doxorubicin | 20.9 | 81.4 | 69.3 |
Data for Doxorubicin, a hydrophobic drug, is presented to illustrate the potential improvements in pharmacokinetic parameters that can be achieved with liposomal formulations.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Objective: To encapsulate the hydrophobic antibiotic this compound into liposomes to improve its aqueous dispersibility.
Materials:
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This compound
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Phospholipids (e.g., a mixture of DPPC and Cholesterol in a 4:1 molar ratio)
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Chloroform
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Phosphate-buffered saline (PBS), pH 7.4
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Rotary evaporator
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Probe sonicator or bath sonicator
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Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
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Lipid Film Formation: a. Dissolve the desired amounts of phospholipids and this compound in chloroform in a round-bottom flask. The drug-to-lipid ratio may need to be optimized, starting with a 1:20 ratio (w/w). b. Attach the flask to a rotary evaporator. c. Evaporate the chloroform under vacuum at a temperature above the phase transition temperature of the lipids until a thin, dry lipid film is formed on the inner surface of the flask. d. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
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Hydration: a. Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film. b. Agitate the flask by gentle rotation (without vortexing) at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
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Sonication (Optional, for size reduction): a. To reduce the size of the MLVs, sonicate the suspension using a bath sonicator or a probe sonicator. Be cautious with probe sonication to avoid overheating, which can degrade the lipids and the drug.
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Extrusion: a. For a more uniform size distribution, load the liposome suspension into an extruder. b. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of cycles (e.g., 11-21 passes). This process should also be performed at a temperature above the lipid phase transition temperature.
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Purification: a. To remove unencapsulated this compound, the liposome suspension can be purified by methods such as dialysis against PBS or size exclusion chromatography.
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Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol or isopropanol) and measuring the concentration of this compound using a validated analytical method like HPLC or LC-MS/MS.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
Objective: To encapsulate this compound within biodegradable PLGA nanoparticles for sustained release and improved bioavailability.
Materials:
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This compound
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Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio, with a suitable molecular weight)
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Dichloromethane (DCM)
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Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)
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Probe sonicator or high-speed homogenizer
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Magnetic stirrer
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Centrifuge
Procedure:
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Organic Phase Preparation: a. Dissolve a specific amount of PLGA and this compound in DCM. The initial drug loading can be targeted at 1-10% (w/w) of the polymer weight.
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Emulsification: a. Add the organic phase to an aqueous PVA solution. The volume ratio of the organic to the aqueous phase is typically in the range of 1:5 to 1:10. b. Emulsify the mixture using a probe sonicator or a high-speed homogenizer to form an oil-in-water (o/w) emulsion. The energy and duration of emulsification will influence the final nanoparticle size.
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Solvent Evaporation: a. Transfer the emulsion to a larger volume of water and stir continuously with a magnetic stirrer for several hours (e.g., 4-12 hours) at room temperature to allow the DCM to evaporate. This leads to the precipitation of PLGA and the formation of solid nanoparticles.
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Nanoparticle Collection and Washing: a. Centrifuge the nanoparticle suspension at high speed (e.g., 15,000-20,000 x g) to pellet the nanoparticles. b. Discard the supernatant, which contains unencapsulated drug and residual PVA. c. Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation process two more times to wash the nanoparticles.
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Lyophilization (for long-term storage): a. Resuspend the final washed nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., sucrose or trehalose). b. Freeze the suspension and then lyophilize it to obtain a dry powder of this compound-loaded PLGA nanoparticles.
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Characterization: a. Determine the particle size, PDI, and zeta potential by DLS. b. Assess the surface morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM). c. Calculate the drug loading and encapsulation efficiency by dissolving a known amount of the lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO) and quantifying the this compound content using a validated analytical method.
Signaling Pathways and Experimental Workflows
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Caption: Experimental workflow for formulation and in vivo evaluation.
References
- 1. youtube.com [youtube.com]
- 2. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Strategies to reduce non-specific binding of Berninamycin A in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Berninamycin A in various experimental assays.
Troubleshooting Guide: High Background & Non-Specific Binding
High background signal is a common issue when working with hydrophobic molecules like this compound, a cyclic thiopeptide antibiotic.[1][2][3] This guide provides a systematic approach to identifying and mitigating the root causes of non-specific binding.
| Problem | Potential Cause | Recommended Solution |
| High background signal in all wells, including negative controls | Inadequate Blocking: Unoccupied sites on the assay plate surface can bind this compound or detection reagents non-specifically.[4][5] | 1. Optimize Blocking Agent: Test different blocking agents such as Bovine Serum Albumin (BSA), non-fat dry milk, casein, or commercially available blocking buffers. 2. Increase Blocker Concentration: Titrate the concentration of the blocking agent (e.g., 1-5% BSA). 3. Extend Incubation Time: Increase the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C). |
| Hydrophobic Interactions: this compound is relatively insoluble in water, leading to its binding to hydrophobic plastic surfaces of microplates. | 1. Add a Non-ionic Surfactant: Include a low concentration (0.05-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 in your assay and wash buffers to disrupt hydrophobic interactions. 2. Use Low-Binding Plates: Consider using commercially available low-binding microplates. | |
| Insufficient Washing: Residual unbound this compound or detection reagents can lead to a high background signal. | 1. Increase Wash Steps: Increase the number of wash cycles after each incubation step. 2. Increase Wash Volume and Duration: Ensure each well is thoroughly washed. A soak time of 30-60 seconds per wash can be effective. | |
| High background in cell-based assays | Compound Precipitation: this compound may precipitate out of the culture medium at high concentrations, leading to light scattering or non-specific uptake by cells. | 1. Check Solubility: Determine the solubility of this compound in your specific assay medium. 2. Use a Co-solvent: If necessary, use a small, non-toxic percentage of a co-solvent like DMSO to keep the compound in solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%). |
| Non-specific Cellular Uptake: The hydrophobic nature of this compound can lead to its passive diffusion across cell membranes and non-specific accumulation. | 1. Optimize Compound Concentration: Use the lowest effective concentration of this compound. 2. Reduce Incubation Time: Minimize the incubation time of the compound with the cells to what is necessary to observe the specific effect. | |
| Variability between replicate wells | Inconsistent Pipetting or Washing: Inaccurate liquid handling can lead to variability. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Automated Washing: If available, use an automated plate washer for more consistent washing. |
| Edge Effects: Wells on the edge of the plate may evaporate more quickly, leading to changes in reagent concentration. | 1. Use a Humidified Incubator: Maintain proper humidity during incubations. 2. Avoid Using Outer Wells: If edge effects are a persistent problem, avoid using the outermost wells of the plate for your experiment. |
Frequently Asked Questions (FAQs)
Q1: What properties of this compound contribute to its non-specific binding?
This compound is a large, cyclic thiopeptide antibiotic that is relatively hydrophobic and has limited solubility in aqueous solutions. These properties make it prone to binding non-specifically to hydrophobic surfaces, such as the plastic of microtiter plates, and to interact non-specifically with proteins and other macromolecules in an assay.
Q2: How do I choose the best blocking agent for my assay?
The ideal blocking agent effectively blocks non-specific binding without interfering with the specific interactions of your assay. The choice is often empirical. A good starting point is 1-3% BSA in your assay buffer. If high background persists, you can try other protein-based blockers like casein or non-fat dry milk. For assays with potential cross-reactivity issues with protein blockers, synthetic, non-protein blocking agents can be considered.
Q3: Can detergents like Tween-20 interfere with my assay?
Yes, while non-ionic detergents are excellent for reducing non-specific hydrophobic interactions, high concentrations can also disrupt specific protein-protein interactions or inhibit enzyme activity. It is crucial to use the lowest effective concentration, typically starting at 0.05%. A titration experiment to determine the optimal concentration for your specific assay is recommended.
Q4: I'm still seeing high background after optimizing blocking and washing. What else can I try?
If you have optimized blocking and washing procedures, consider the following:
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Buffer Composition: Try adjusting the pH or increasing the ionic strength of your assay buffer by adding NaCl (e.g., up to 500 mM) to reduce non-specific electrostatic interactions.
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Reagent Purity: Ensure that your this compound stock and other reagents are free of contaminants.
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Assay Format: In some cases, a different assay format may be less prone to non-specific binding. For example, a homogeneous assay format might be less susceptible to issues arising from surface binding.
Quantitative Data Summary
The following table provides a hypothetical example of how different blocking agents can affect the signal-to-noise ratio in an assay. The optimal blocking agent and its concentration should be determined experimentally for each specific assay.
| Blocking Agent | Concentration | Signal (Arbitrary Units) | Background (Arbitrary Units) | Signal-to-Noise Ratio (Signal/Background) |
| None | - | 15,000 | 10,000 | 1.5 |
| BSA | 1% | 14,500 | 2,000 | 7.25 |
| BSA | 3% | 14,000 | 1,500 | 9.33 |
| Non-fat Dry Milk | 5% | 13,000 | 1,200 | 10.83 |
| Casein | 1% | 14,200 | 1,800 | 7.89 |
| Commercial Blocker X | 1X | 14,800 | 1,000 | 14.80 |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions for an ELISA-based Assay
This protocol provides a framework for testing different blocking buffers to minimize non-specific binding of this compound.
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Coat Plate: Coat the wells of a microtiter plate with your target molecule (e.g., antigen or antibody) according to your standard protocol.
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Wash: Wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
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Prepare Blocking Buffers: Prepare a panel of blocking buffers to be tested. For example:
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1% BSA in PBS
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3% BSA in PBS
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5% Non-fat dry milk in PBS
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A commercial, protein-free blocking buffer
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Block: Add 200 µL of each blocking buffer to a set of wells. Include a "no blocking" control.
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Incubate: Incubate the plate for 2 hours at room temperature or overnight at 4°C.
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Wash: Repeat the washing step as in step 2.
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Proceed with Assay: Continue with your standard assay protocol, adding this compound and subsequent detection reagents.
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Analyze: Compare the background signal in the negative control wells for each blocking condition to identify the most effective one.
Protocol 2: General Assay Buffer with Reduced Non-Specific Binding Properties
This is a general-purpose assay buffer formulation designed to minimize non-specific binding of hydrophobic compounds like this compound.
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Components:
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Phosphate-Buffered Saline (PBS), pH 7.4
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1% Bovine Serum Albumin (BSA)
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0.05% Tween-20
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150 mM NaCl (adjust as needed, up to 500 mM)
-
-
Preparation:
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Start with 800 mL of purified water.
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Add the components for PBS and dissolve.
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Add BSA and stir gently until fully dissolved. Avoid vigorous stirring to prevent frothing.
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Add Tween-20 and NaCl.
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Adjust the pH to 7.4.
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Bring the final volume to 1 L with purified water.
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Filter sterilize through a 0.22 µm filter.
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Store at 4°C.
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Visualizations
Caption: A workflow for troubleshooting high background signals.
Caption: Mechanism of non-specific binding and mitigation strategies.
References
- 1. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C51H51N15O15S | CID 91617669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Berninamycin [drugfuture.com]
- 4. hiyka.com [hiyka.com]
- 5. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
Technical Support Center: Crystallization of Berninamycin A-Ribosome Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the crystallization of the antibiotic Berninamycin A in complex with the bacterial 50S ribosomal subunit. The information is compiled from established protocols for ribosome crystallization and studies on closely related thiopeptide antibiotics.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound-ribosome complexes, presented in a question-and-answer format.
Q1: My ribosome preparation is heterogeneous and yields inconsistent crystallization results. How can I improve the homogeneity of my sample?
A1: Ribosome homogeneity is crucial for successful crystallization. Here are several steps to improve it:
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High-Salt Washes: During purification, use high-salt buffers (e.g., with 0.5 M to 1.0 M NH₄Cl or KCl) to remove loosely associated ribosomal proteins and translation factors.
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Sucrose Gradient Centrifugation: This is a critical step to separate 70S ribosomes, 50S and 30S subunits, and polysomes. For crystallizing the 50S subunit with this compound, it is essential to collect the 50S fraction precisely.
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Purity Assessment: Run denaturing polyacrylamide gels (SDS-PAGE) to check for the presence of contaminating proteins. The ribosomal protein profile should be consistent between batches. The integrity of the ribosomal RNA (rRNA) should be checked on a denaturing agarose gel.
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Source of Ribosomes: Ribosomes from thermophilic organisms, such as Deinococcus radiodurans or Thermus thermophilus, are often more stable and crystallize more readily than those from mesophilic organisms like E. coli.
Q2: I am observing significant precipitation or aggregation when I mix this compound with my ribosome solution. What could be the cause and how can I prevent it?
A2: Precipitation upon mixing the antibiotic and the ribosome can be due to several factors:
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Solubility of this compound: this compound, like other thiopeptides, has low aqueous solubility. It is typically dissolved in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) before being added to the ribosome solution. Ensure the final concentration of the organic solvent is low (typically <5% v/v) to avoid denaturing the ribosome.
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Incorrect Stoichiometry: An excess of the antibiotic can lead to non-specific binding and aggregation. Titrate the concentration of this compound to find the optimal molar ratio for complex formation, which is often a slight excess of the antibiotic (e.g., 1.5 to 5-fold molar excess over the ribosome).
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Buffer Conditions: The buffer composition can influence the stability of the complex. Ensure that the buffer has an appropriate pH and ionic strength. You may need to screen different buffers and salt concentrations to find conditions that maintain the solubility of the complex.
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Incubation Time and Temperature: Incubate the this compound with the ribosomes for a sufficient time to allow for binding before setting up crystallization trials. This is typically done on ice or at 4°C for 30 minutes to a few hours.
Q3: My crystallization screens are only yielding amorphous precipitate or microcrystals. How can I optimize my conditions to obtain diffraction-quality crystals?
A3: Optimizing initial hits is a critical phase of crystallization. Here are some strategies:
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Refine Precipitant Concentration: Vary the concentration of the primary precipitant (e.g., polyethylene glycol) in small increments (0.5-2%) around the condition that produced microcrystals.
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Vary pH: Screen a range of pH values (typically in 0.2 unit increments) around the initial hit. The surface charge of the ribosome can significantly impact crystal packing.
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Additive Screens: Use commercially available or custom-made additive screens to test the effect of small molecules on crystal growth. Additives can sometimes stabilize the complex or mediate crystal contacts.
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Seeding: If you have microcrystals, you can use them to seed new crystallization drops. Microseeding or streak seeding can help to promote the growth of larger, single crystals by providing a nucleation center.
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Temperature: Vary the crystallization temperature. Setting up trials at both 4°C and room temperature (around 20°C) is a common practice.
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Vapor Diffusion Rate: In hanging or sitting drop vapor diffusion, you can alter the rate of equilibration by changing the volume of the drop or the reservoir, or by adding a layer of oil to the reservoir. Slower equilibration often leads to better-quality crystals.
Q4: The crystals I have obtained diffract poorly. What steps can I take to improve the diffraction quality?
A4: Poor diffraction can be due to intrinsic disorder in the crystal lattice. Here are some ways to improve it:
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Cryo-protection: The process of freezing the crystals for data collection can damage them. It is crucial to find an effective cryo-protectant. This is often achieved by gradually increasing the concentration of a cryo-protectant (e.g., glycerol, ethylene glycol, or the precipitant itself at a higher concentration) in the crystal's mother liquor before flash-cooling in liquid nitrogen.
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Dehydration: Controlled dehydration of the crystal can sometimes improve the internal order and thus the diffraction quality. This can be done by exposing the crystal to a solution with a higher precipitant concentration for a short period before freezing.
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Annealing: This involves briefly warming the frozen crystal (by blocking the cryo-stream for a few seconds) and then re-cooling it. This can sometimes relieve stress in the crystal lattice.
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Post-crystallization Soaking: Soaking the crystals in a stabilizing solution containing additional small molecules or ions might improve their order.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a thiopeptide antibiotic that inhibits protein synthesis in bacteria. It binds to the 50S ribosomal subunit in a region known as the GTPase Associated Center (GAC).[1] Specifically, it interacts with a cleft formed by the 23S rRNA (helices 43 and 44) and the ribosomal protein L11.[1] This binding interferes with the function of translation factors, such as elongation factor G (EF-G), thereby stalling the process of protein synthesis.[1]
Q2: Why is it important to obtain a crystal structure of this compound in complex with the ribosome?
A2: A high-resolution crystal structure provides a detailed, three-dimensional view of how this compound binds to the ribosome at the atomic level. This information is invaluable for:
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Understanding the precise mechanism of action: Visualizing the interactions between the antibiotic and the ribosomal components can explain how it inhibits protein synthesis.
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Structure-based drug design: The structural information can guide the design of new, more potent, or selective antibiotics that can overcome antibiotic resistance.
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Investigating resistance mechanisms: Comparing the structure of the antibiotic bound to a wild-type ribosome with that of a resistant mutant can reveal how mutations confer resistance.
Q3: What are the typical starting concentrations for the ribosome and this compound in crystallization trials?
A3: For the 50S ribosomal subunit, a typical starting concentration is in the range of 5-15 mg/mL. This compound should be added to the ribosome solution to a final concentration that is in a slight molar excess (e.g., 2-5 fold) to ensure saturation of the binding site on the ribosome.
Q4: Which crystallization method is most commonly used for ribosome-antibiotic complexes?
A4: The vapor diffusion method, in either a sitting drop or hanging drop format, is the most common technique for crystallizing ribosome-antibiotic complexes. This method allows for a slow and controlled increase in the concentration of the precipitant and the macromolecule, which is conducive to the growth of well-ordered crystals.
Data Presentation
Table 1: Representative Buffer Compositions for Ribosome Purification and Crystallization
| Buffer Type | Component | Concentration | pH | Purpose |
| Ribosome Resuspension Buffer | HEPES-KOH | 20-50 mM | 7.5-7.8 | Buffering |
| KCl or NH₄Cl | 50-100 mM | Ionic Strength | ||
| Mg(OAc)₂ or MgCl₂ | 10-15 mM | Ribosome Stability | ||
| DTT or β-mercaptoethanol | 1-5 mM | Reducing Agent | ||
| Crystallization Buffer | Tris-HCl or HEPES-KOH | 50-100 mM | 7.0-8.0 | Buffering |
| KCl or NH₄Cl | 50-200 mM | Ionic Strength | ||
| Mg(OAc)₂ or MgCl₂ | 5-15 mM | Ribosome Stability |
Table 2: Starting Crystallization Conditions for Thiopeptide-Ribosome Complexes
These conditions, successfully used for crystallizing thiostrepton and micrococcin with the Deinococcus radiodurans 50S subunit, serve as an excellent starting point for this compound.
| Precipitant | Additive(s) | Temperature | Method | Reference |
| 4-8% (w/v) PEG 20,000 | 100-200 mM KSCN | 19°C | Vapor Diffusion | Harms et al., 2008 |
| 6-12% (v/v) MPD | 100-200 mM Arginine | 19°C | Vapor Diffusion | Harms et al., 2008 |
Experimental Protocols
Protocol 1: Preparation of the this compound - 50S Ribosome Complex
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Ribosome Preparation: Purify 50S ribosomal subunits from a suitable bacterial source (e.g., Deinococcus radiodurans) using established protocols involving cell lysis, differential centrifugation, and sucrose density gradient centrifugation.
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Buffer Exchange: Exchange the purified 50S subunits into a suitable storage/crystallization buffer (see Table 1) and concentrate to 10-15 mg/mL.
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This compound Stock Solution: Prepare a 10-20 mM stock solution of this compound in 100% DMSO.
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Complex Formation:
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Dilute the this compound stock solution into the ribosome buffer to an intermediate concentration.
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Add the diluted this compound to the concentrated 50S subunit solution to achieve a final 2-5 fold molar excess of the antibiotic. The final DMSO concentration should be kept below 5% (v/v).
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Incubate the mixture on ice for 30-60 minutes to allow for complex formation.
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Centrifuge the mixture at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to remove any precipitate before setting up crystallization trials.
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Protocol 2: Crystallization by Vapor Diffusion
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Setup: Use either sitting or hanging drop vapor diffusion plates. The reservoir solution will contain the precipitant at a higher concentration than the drop.
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Drop Composition: Mix 1-2 µL of the this compound-50S ribosome complex solution with 1-2 µL of the reservoir solution on the crystallization support.
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Reservoir Composition: The reservoir (typically 500 µL) contains the crystallization buffer supplemented with a precipitant (e.g., 4-8% PEG 20,000, see Table 2).
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Incubation: Seal the plates and incubate at a constant temperature (e.g., 19°C).
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Monitoring: Monitor the drops for crystal growth over several days to weeks.
Visualizations
Caption: Experimental workflow for crystallizing the this compound-ribosome complex.
Caption: Logical relationship of this compound binding to the 50S ribosomal subunit.
References
Validation & Comparative
A Comparative Analysis of Berninamycin A and Thiostrepton: Unraveling Their Antibacterial Activities
For Researchers, Scientists, and Drug Development Professionals
Berninamycin A and thiostrepton, both potent thiopeptide antibiotics, represent a significant area of interest in the ongoing search for novel antimicrobial agents. Despite structural differences, they share a common target and mechanism of action, making a comparative analysis of their activities crucial for understanding their therapeutic potential and guiding future drug development efforts. This guide provides an objective comparison of their performance, supported by available experimental data, detailed methodologies for key experiments, and visualizations of their molecular interactions and experimental workflows.
Executive Summary
This compound and thiostrepton are potent inhibitors of bacterial protein synthesis, primarily active against Gram-positive bacteria.[1][2] Their mode of action involves binding to a complex of 23S ribosomal RNA (rRNA) and the ribosomal protein L11 on the 50S subunit of the bacterial ribosome.[1][3] This interaction interferes with the function of the ribosomal A site, ultimately halting protein elongation.[1] A key feature of both antibiotics is the shared mechanism of resistance, conferred by specific methylation of the 23S rRNA, which prevents drug binding. While both compounds exhibit strong in vitro activity, this guide seeks to consolidate the available comparative data to aid researchers in their evaluation.
Mechanism of Action: A Shared Target
Both this compound and thiostrepton exert their antibacterial effects by targeting the bacterial ribosome, a critical component of the protein synthesis machinery.
Key aspects of their mechanism of action include:
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Binding Site: They bind to a conserved region on the 50S ribosomal subunit, specifically to a complex formed by the 23S rRNA and the ribosomal protein L11.
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Inhibition of Protein Synthesis: This binding event disrupts essential functions of the ribosomal A site, which is responsible for accommodating incoming aminoacyl-tRNA during translation.
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Interference with Elongation Factors: The presence of these antibiotics on the ribosome interferes with the binding and function of elongation factors, such as EF-Tu and EF-G, which are crucial for the elongation cycle of protein synthesis. Thiostrepton, for instance, has been shown to inhibit the stable binding of EF-G and EF4 to the 70S ribosome.
dot
Figure 1: Simplified signaling pathway of this compound and Thiostrepton's mechanism of action.
Comparative In Vitro Activity
Direct, side-by-side comparative studies detailing the minimum inhibitory concentrations (MICs) of this compound and thiostrepton against a broad panel of identical bacterial strains are limited in the currently available literature. However, individual studies provide valuable insights into their respective potencies.
Table 1: In Vitro Antibacterial Activity
| Antibiotic | Organism | MIC | Reference |
| This compound | Bacillus subtilis | 6.3 µM | |
| This compound | MRSA | 10.9 µM | |
| This compound | Enterococcus faecium MTCC 789 | 60 µg/mL | |
| This compound | Enterococcus faecalis MTCC 439 | 70 µg/mL | |
| This compound | Staphylococcus aureus MTCC 1430 | 90 µg/mL | |
| Thiostrepton | Staphylococcus aureus USA300 | 0.12 µg/mL | |
| Thiostrepton | Enterococcus faecium U503 | 0.12 µg/mL | |
| Thiostrepton | Bacillus anthracis str. Sterne | 0.25 µg/mL |
Note: Direct comparison of MIC values between studies should be done with caution due to potential variations in experimental conditions.
Comparative Functional Inhibition
A key study directly compared the effects of berninamycin and thiostrepton on specific steps of protein synthesis in a cell-free system.
Table 2: Comparative Inhibition of Protein Synthesis Functions
| Experiment | Berninamycin Inhibition | Thiostrepton Inhibition | Key Finding | Reference |
| EF-G-dependent GTPase Activity | Uncoupled GTP hydrolysis was unaffected. | Completely inhibited uncoupled GTP hydrolysis. | Berninamycin does not inhibit the GTPase activity of EF-G in the same manner as thiostrepton. | |
| Poly(U)-dependent Polyphenylalanine Synthesis | Significant, but low level of inhibition. | Significant inhibition. | Both antibiotics inhibit polypeptide synthesis, with thiostrepton showing more potent inhibition in this assay. | |
| EF-Tu-dependent Phenylalanyl-tRNA Binding | Significant, but low level of inhibition. | Both inhibited the binding. | Both antibiotics interfere with the binding of aminoacyl-tRNA to the ribosome. |
Resistance Mechanism
A crucial aspect of antibiotic activity is the potential for resistance development. This compound and thiostrepton share a common resistance mechanism.
-
rRNA Methylation: The producing organisms, Streptomyces bernensis (berninamycin) and Streptomyces azureus (thiostrepton), possess ribosomal RNA methylases. These enzymes catalyze the specific pentose-methylation of 23S rRNA.
-
Prevention of Binding: This methylation event at the antibiotic binding site renders the ribosomes resistant to both berninamycin and thiostrepton.
dot
Figure 2: Logical relationship of the shared resistance mechanism to this compound and Thiostrepton.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of protocols for key assays used in the characterization of this compound and thiostrepton.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
General Protocol:
-
Bacterial Culture: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The overnight culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Antibiotic Dilution: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. Control wells (no antibiotic and no bacteria) are also included.
-
Incubation: The plate is incubated at 37°C for 16-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
dot
Figure 3: General experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Ribosome Binding Assay
This assay is used to determine the binding of an antibiotic to the ribosome.
General Protocol for Thiostrepton:
-
Reaction Mixture Preparation: A reaction buffer containing 70S ribosomes, the GTPase (e.g., EF-G), a non-hydrolyzable GTP analog (GDPNP), and the antibiotic (thiostrepton) is prepared.
-
Incubation: The reaction mixture is incubated at 37°C to allow for complex formation.
-
Separation: The ribosome-bound and unbound components are separated using a size-exclusion chromatography spin column.
-
Quantification: The amount of GTPase bound to the ribosome in the presence and absence of the antibiotic is quantified, typically by analyzing protein content in the eluate.
In Vitro Protein Synthesis Assay (Poly(U)-dependent Polyphenylalanine Synthesis)
This assay measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.
General Protocol:
-
Cell-Free System: A bacterial cell-free extract containing ribosomes, tRNAs, amino acids, and energy sources is used.
-
Template: A synthetic mRNA template, such as polyuridylic acid (poly(U)), is added to direct the synthesis of a specific polypeptide (polyphenylalanine).
-
Radioactive Labeling: A radiolabeled amino acid (e.g., [14C]phenylalanine) is included to monitor polypeptide synthesis.
-
Incubation with Antibiotic: The reaction is carried out in the presence of varying concentrations of the antibiotic.
-
Measurement of Incorporation: The amount of radiolabeled amino acid incorporated into the newly synthesized polypeptide is measured to determine the extent of inhibition.
Conclusion
This compound and thiostrepton are structurally distinct thiopeptide antibiotics that exhibit a remarkably similar mode of action, targeting the bacterial 50S ribosomal subunit to inhibit protein synthesis. They also share a common resistance mechanism involving rRNA methylation. The available data suggests that while both are potent inhibitors, thiostrepton may exhibit stronger inhibition of certain aspects of the elongation cycle in cell-free assays. A comprehensive understanding of their comparative efficacy would be greatly enhanced by future studies performing direct, side-by-side MIC comparisons against a broad and standardized panel of clinically relevant bacterial pathogens. The detailed experimental protocols and visualizations provided in this guide offer a foundation for researchers to design and interpret further comparative studies, ultimately aiding in the development of new and effective antibacterial therapies.
References
Comparative Analysis of Berninamycin A's Antibacterial Efficacy Against Resistant Bacterial Strains
For Immediate Release
This guide provides a comprehensive comparison of the antibacterial activity of Berninamycin A against clinically significant resistant bacterial strains, specifically Methicillin-resistant Staphylococcus aureus (MRSA). Its performance is evaluated alongside standard-of-care antibiotics, including vancomycin, linezolid, and daptomycin. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.
Executive Summary
The emergence of multidrug-resistant bacteria poses a significant threat to global health. This compound, a thiopeptide antibiotic, has demonstrated inhibitory activity against Gram-positive bacteria. This guide presents a comparative analysis of its in vitro activity against MRSA, alongside commonly used antibiotics. While this compound shows promise, further investigation is required to ascertain its full therapeutic potential, particularly against other resistant pathogens like Vancomycin-Resistant Enterococci (VRE), for which specific minimum inhibitory concentration (MIC) data was not available in the reviewed literature.
Comparative Antibacterial Activity
The in vitro antibacterial efficacy of this compound and comparator antibiotics was evaluated by determining their Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The following tables summarize the MIC values against MRSA. Data for VRE is included for the comparator antibiotics to provide a broader context of their activity spectrum.
Table 1: Minimum Inhibitory Concentration (MIC) Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | Mechanism of Action | Reported MIC (µM) | Reported MIC (µg/mL) |
| This compound | Protein Synthesis Inhibitor | 10.9[2] | ~12.5 (calculated) |
| Vancomycin | Cell Wall Synthesis Inhibitor | - | 0.5 - 2[3] |
| Linezolid | Protein Synthesis Inhibitor | - | 1 - 4[4] |
| Daptomycin | Cell Membrane Disruptor | - | 0.25 - 1[5] |
Note: The molecular weight of this compound (~1145 g/mol ) was used for the approximate conversion from µM to µg/mL.
Table 2: Minimum Inhibitory Concentration (MIC) Against Vancomycin-Resistant Enterococci (VRE)
| Antibiotic | Mechanism of Action | Enterococcus faecalis MIC (µg/mL) | Enterococcus faecium MIC (µg/mL) |
| This compound | Protein Synthesis Inhibitor | Data Not Available | Data Not Available |
| Linezolid | Protein Synthesis Inhibitor | 1 - 2 | 1 - 4 |
| Daptomycin | Cell Membrane Disruptor | 1 - 4 | 2 - 8 |
Mechanisms of Action
A fundamental aspect of comparing antibacterial agents is understanding their distinct mechanisms of action. These differences can influence their spectrum of activity, potential for resistance development, and suitability for various infection types.
This compound: Targeting Protein Synthesis
This compound belongs to the thiopeptide class of antibiotics and exerts its antibacterial effect by inhibiting protein synthesis. It specifically binds to the complex of 23S ribosomal RNA (rRNA) and the L11 protein on the 50S subunit of the bacterial ribosome. This binding event interferes with the function of the ribosomal A site, ultimately halting the elongation of the polypeptide chain.
Figure 1. Mechanism of Action of this compound.
Comparator Antibiotics
-
Vancomycin: This glycopeptide antibiotic inhibits the synthesis of the bacterial cell wall. It binds to the D-alanyl-D-alanine termini of the peptidoglycan precursors, preventing their incorporation into the growing peptidoglycan chain and subsequent cross-linking. This weakens the cell wall, leading to cell lysis.
-
Linezolid: As an oxazolidinone antibiotic, linezolid also inhibits protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit at a unique site, preventing the formation of the 70S initiation complex, a critical early step in protein synthesis.
-
Daptomycin: This cyclic lipopeptide antibiotic has a distinct mechanism that involves disruption of the bacterial cell membrane's function. In a calcium-dependent manner, it inserts into the cell membrane of Gram-positive bacteria, leading to depolarization, ion leakage, and ultimately, cell death.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized process crucial for evaluating the in vitro activity of antimicrobial agents. The following are detailed methodologies based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (Based on CLSI M07-A11)
This method is used to determine the MIC of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Solutions:
-
Stock solutions of each antibiotic are prepared in a suitable solvent at a high concentration.
-
Serial two-fold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The final volume in each well is typically 50 µL, containing the antimicrobial agent at twice the final desired concentration.
-
-
Inoculum Preparation:
-
The test bacterium (e.g., MRSA) is grown on a suitable agar plate overnight.
-
Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
-
This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
50 µL of the standardized bacterial suspension is added to each well of the microtiter plate, resulting in a final volume of 100 µL and the desired final antibiotic concentrations.
-
A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.
-
Figure 2. Broth Microdilution Experimental Workflow.
Agar Dilution Method (Based on EUCAST Guidelines)
This method involves incorporating the antimicrobial agent into an agar medium.
-
Preparation of Agar Plates:
-
Stock solutions of the antibiotics are prepared.
-
A series of agar plates are prepared, each containing a specific concentration of the antimicrobial agent. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten Mueller-Hinton Agar (MHA) before it solidifies. A control plate with no antibiotic is also prepared.
-
-
Inoculum Preparation:
-
A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
This suspension is further diluted to achieve a final inoculum density of approximately 10^4 CFU per spot on the agar plate.
-
-
Inoculation and Incubation:
-
A multipoint inoculator is used to spot-inoculate a small volume (1-2 µL) of the standardized bacterial suspension onto the surface of each agar plate.
-
The plates are allowed to dry before being inverted and incubated at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria on the agar surface.
-
Conclusion
This compound demonstrates notable in vitro activity against MRSA, a high-priority pathogen. Its mechanism of action, targeting bacterial protein synthesis at a site distinct from some other protein synthesis inhibitors, makes it a candidate for further investigation. However, the lack of available data on its efficacy against VRE highlights a gap in the current understanding of its full antibacterial spectrum. The experimental protocols detailed in this guide provide a framework for future comparative studies to further validate the potential of this compound and other novel antimicrobial compounds.
References
- 1. An antimicrobial thiopeptide producing novel actinomycetes Streptomyces terrae sp. nov., isolated from subsurface soil of arable land - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. EUCAST: MIC Determination [eucast.org]
- 5. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
Berninamycin A: A Comparative Analysis of Efficacy Against Fellow Protein Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Berninamycin A, a member of the thiopeptide class of antibiotics, presents a compelling case for its efficacy as a potent inhibitor of bacterial protein synthesis. This guide provides an objective comparison of this compound's performance against other established protein synthesis inhibitors, supported by available experimental data. We will delve into its mechanism of action, comparative efficacy, and the experimental protocols used to derive these findings.
Mechanism of Action: Targeting the Ribosomal A-Site
This compound exerts its antibacterial effect by targeting the 50S subunit of the bacterial ribosome. Specifically, it binds to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[1][2] This interaction disrupts multiple functions associated with the ribosomal A-site, the entry point for aminoacyl-tRNA during translation.[1][2] This mechanism is notably similar to that of another thiopeptide antibiotic, thiostrepton, which also binds to the 23S RNA-L11 protein complex.[1] By interfering with the A-site, this compound effectively stalls protein synthesis, leading to bacterial growth inhibition.
Comparative Efficacy: A Look at the Numbers
The efficacy of an antibiotic is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the available MIC values for this compound and other protein synthesis inhibitors against common Gram-positive bacteria. It is important to note that these values are compiled from various studies and experimental conditions may differ, potentially influencing the results.
| Antibiotic | Target Organism | MIC (µM) |
| This compound | Bacillus subtilis | 6.3 |
| Staphylococcus aureus (MRSA) | 10.9 | |
| Thiostrepton | Staphylococcus aureus | <0.04 |
| Bacillus subtilis | - | |
| Erythromycin | Staphylococcus aureus | 0.25 - >2048 |
| Bacillus subtilis | 0.03 - >8 | |
| Chloramphenicol | Staphylococcus aureus | 2 - >32 |
| Bacillus subtilis | 4 - 32 |
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental procedures: Minimum Inhibitory Concentration (MIC) testing and in vitro protein synthesis inhibition assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Detailed Methodology:
-
Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (typically 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Detailed Methodology:
-
Preparation of Cell-Free Extract: A bacterial cell-free extract is prepared, which contains all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and termination factors).
-
Reaction Mixture: The cell-free extract is combined with a reaction mixture containing amino acids (one or more of which is typically radiolabeled, e.g., [³⁵S]-methionine), an energy source (ATP and GTP), and a messenger RNA (mRNA) template.
-
Addition of Inhibitor: The antibiotic being tested is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C to allow for protein synthesis.
-
Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into polypeptides, typically by precipitation with trichloroacetic acid (TCA) followed by scintillation counting. The concentration of the inhibitor that reduces protein synthesis by 50% is determined as the IC50 value.
Conclusion
This compound demonstrates significant efficacy against Gram-positive bacteria, including challenging pathogens like MRSA. Its mechanism of action, targeting the ribosomal A-site, is well-characterized and shared with other thiopeptides like thiostrepton. While direct comparative studies under identical conditions are limited, the available MIC data suggests that this compound's potency is within a comparable range to other clinically relevant protein synthesis inhibitors. Further research involving head-to-head comparisons will be invaluable in fully elucidating its therapeutic potential. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
Structural comparison of Berninamycin A with other 35-membered macrocyclic thiopeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of Berninamycin A with other notable 35-membered macrocyclic thiopeptide antibiotics. The information presented is supported by experimental data to offer an objective evaluation of their performance and potential as antibacterial agents.
Introduction to 35-Membered Macrocyclic Thiopeptides
Thiopeptide antibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a highly modified macrocyclic core containing thiazole rings and dehydroamino acids. The 35-membered macrocyclic thiopeptides represent a specific subgroup with a large ring structure. These compounds are of significant interest due to their potent activity against Gram-positive bacteria, including multidrug-resistant strains. Their primary mechanism of action involves the inhibition of bacterial protein synthesis.
This guide focuses on a comparative analysis of this compound, Geninthiocin, TP-1161, and Radamycin, highlighting their structural nuances and corresponding biological activities.
Structural Comparison
The core chemical structures of this compound, Geninthiocin, and TP-1161 share a 35-membered macrocycle, yet they exhibit distinct variations in their side chains and peripheral modifications. Radamycin, while also a 35-membered thiopeptide, presents a unique case due to its lack of direct antibacterial activity.
| Feature | This compound | Geninthiocin A | TP-1161 | Radamycin |
| Molecular Formula | C₅₁H₅₁N₁₅O₁₅S | C₅₂H₅₃N₁₅O₁₄S | C₅₀H₄₅N₁₅O₁₃S₃ | C₅₈H₅₉N₁₅O₁₈S |
| Molecular Weight | 1146.1 g/mol | 1156.2 g/mol | 1152.2 g/mol | 1318.3 g/mol |
| Key Structural Moieties | Contains a β-hydroxyvaline residue. The exocyclic tail consists of two dehydroalanine (Dha) residues. | The macrocyclic core is identical to this compound, but the exocyclic tail features a -Dha-Dha-NH₂ moiety. | Features three thiazole rings and an unusual aminoacetone moiety. | Structurally distinct from the others, it is a potent inducer of the tipA promoter but lacks antibacterial activity. |
Performance Comparison: Antibacterial Activity
The antibacterial efficacy of these thiopeptides is primarily directed against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of their potency.
Table 1: Minimum Inhibitory Concentration (MIC) of 35-Membered Macrocyclic Thiopeptides against Gram-Positive Bacteria
| Organism | This compound (μg/mL) | Geninthiocin A/B (μg/mL) | TP-1161 (μg/mL) | Radamycin (μg/mL) |
| Staphylococcus aureus | Moderate activity reported | Moderate activity reported | 0.5 - >32.0 | No activity |
| Staphylococcus aureus ATCC 25923 | - | - | 4.0 | - |
| Bacillus subtilis | Activity reported | Activity reported | - | No activity |
| Enterococcus faecalis | - | - | 1.0 | No activity |
| Enterococcus faecalis ATCC 29212 | - | - | 0.25 | - |
| Enterococcus faecium | - | - | 0.5 - 1.0 | No activity |
| Vancomycin-Resistant Enterococcus faecium | - | - | Activity reported[1] | No activity |
Note: A hyphen (-) indicates that specific, comparable data was not available in the searched literature. The activity of Geninthiocin analogs can vary, with some showing moderate activity against S. aureus[2]. Radamycin exhibits no direct antibacterial activity[3][4]. TP-1161 has shown a broad range of activity against clinical isolates[5].
Mechanism of Action
Thiopeptide antibiotics, including the 35-membered macrocyclic variants, primarily function by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit. Specifically, they interact with a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11. This binding event sterically hinders the interaction of elongation factors (such as EF-G and EF-Tu) with the ribosome, thereby halting the translocation step of protein synthesis.
Caption: Mechanism of protein synthesis inhibition by 35-membered thiopeptides.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The following is a generalized protocol for determining the MIC of thiopeptide antibiotics against Gram-positive bacteria, based on established methods.
1. Preparation of Materials:
- Bacterial Strains: Pure, overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecium).
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Thiopeptide Stock Solutions: Prepare a concentrated stock solution of each thiopeptide in a suitable solvent (e.g., DMSO). Further dilute in CAMHB to achieve the desired starting concentration for serial dilutions.
- 96-Well Microtiter Plates: Sterile, U-bottomed plates.
2. Preparation of Bacterial Inoculum:
- From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- Add 50 µL of CAMHB to all wells of the 96-well plate.
- Add 50 µL of the highest concentration of the thiopeptide solution to the first well of a row.
- Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
- The final volume in each well should be 50 µL.
- Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
- Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).
4. Incubation:
- Incubate the microtiter plates at 37°C for 18-24 hours in ambient air.
5. Interpretation of Results:
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. Growth is assessed by observing turbidity in the wells.
"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
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"Serial_Dilution" [label="Perform 2-fold Serial Dilution\nof Thiopeptide in 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"];
"Inoculate" [label="Inoculate Plate with\nBacterial Suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Incubate" [label="Incubate at 37°C\nfor 18-24h", fillcolor="#FBBC05", fontcolor="#202124"];
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"End" [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Inoculum";
"Prepare_Inoculum" -> "Inoculate";
"Serial_Dilution" -> "Inoculate";
"Inoculate" -> "Incubate";
"Incubate" -> "Read_MIC";
"Read_MIC" -> "End";
}
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This compound and other 35-membered macrocyclic thiopeptides exhibit potent antibacterial activity against a range of Gram-positive pathogens by inhibiting protein synthesis. While sharing a common macrocyclic core, structural variations, particularly in the side chains and exocyclic tails, significantly influence their biological activity. TP-1161 has demonstrated a broad spectrum of activity against clinically relevant isolates. In contrast, the inactivity of Radamycin as an antibiotic, despite its structural similarity, underscores the subtle structure-activity relationships within this class of compounds. Further research, including the generation of more comprehensive and directly comparable MIC data, is warranted to fully elucidate the therapeutic potential of these complex natural products.
References
- 1. Production of a new thiopeptide antibiotic, TP-1161, by a marine Nocardiopsis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radamycin, a novel thiopeptide produced by streptomyces sp. RSP9. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Production of a New Thiopeptide Antibiotic, TP-1161, by a Marine Nocardiopsis Species - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target Engagement of Berninamycin A in Whole-Cell Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of whole-cell assay methodologies to validate the target engagement of Berninamycin A, a thiopeptide antibiotic that inhibits bacterial protein synthesis. By objectively comparing its performance with alternative compounds and providing detailed experimental protocols, this document serves as a valuable resource for researchers in the field of antibiotic drug discovery and development.
Introduction to this compound and its Target
This compound is a cyclic thiopeptide antibiotic that exhibits potent activity against Gram-positive bacteria. Its mechanism of action involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit. Specifically, this compound targets the complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[1] This binding event interferes with the function of the ribosomal A site, ultimately halting peptide chain elongation. Understanding and validating this target engagement within a whole-cell context is crucial for the development of this compound and its analogs as therapeutic agents.
Comparative Analysis of Target Engagement Assays
Several methodologies can be employed to validate the interaction of this compound with its ribosomal target in whole bacterial cells. This section compares three prominent techniques: the In Vitro Translation Inhibition Assay, the Cellular Thermal Shift Assay (CETSA), and a Ribosome-Targeted Reporter Gene Assay.
Table 1: Comparison of Whole-Cell Target Engagement Assays for this compound
| Assay | Principle | This compound | Thiostrepton | Micrococcin | Advantages | Disadvantages |
| In Vitro Translation Inhibition | Measures the inhibition of protein synthesis in a cell-free system containing ribosomes, mRNA, and other necessary components. The IC50 value represents the concentration of the antibiotic that inhibits 50% of protein synthesis. | IC50: Data not available in published literature. | IC50: ~0.15 µM (in a GTP hydrolysis assay, which is a key step in translation)[2][3] | IC50: Data not available in published literature. | - Direct measure of functional inhibition.- Allows for determination of IC50 values.- High-throughput adaptable.[4][5] | - Cell-free system may not fully recapitulate intracellular conditions.- Requires preparation of active cell extracts or purified components. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. The shift in the melting temperature (Tm) of the target protein upon drug binding confirms engagement. | Tm Shift: Expected to stabilize L11 protein upon binding. Specific data not available. | Tm Shift: Expected to stabilize L11 protein upon binding. Specific data not available. | Tm Shift: Expected to stabilize L11 protein upon binding. Specific data not available. | - Confirms target engagement in a native, whole-cell environment.- No need for compound labeling.- Can be adapted for high-throughput screening. | - Requires a specific antibody for the target protein (L11).- Optimization of heating conditions is necessary.- May not be suitable for all targets. |
| Ribosome-Targeted Reporter Gene Assay | Utilizes a bacterial strain engineered with a reporter gene (e.g., luciferase or fluorescent protein) whose expression is dependent on efficient translation. Inhibition of the ribosome by an antibiotic leads to a measurable decrease in the reporter signal. | Signal Reduction: Expected to decrease reporter signal. Quantitative data not available. | Signal Reduction: Expected to decrease reporter signal. Quantitative data not available. | Signal Reduction: Expected to decrease reporter signal. Quantitative data not available. | - Whole-cell based, reflecting cellular permeability and efflux.- Amenable to high-throughput screening.- Can be highly sensitive. | - Indirect measure of target engagement.- Requires genetic engineering of the bacterial strain.- Signal can be affected by off-target effects. |
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. | MIC (S. aureus): 10.9 µM | MIC (S. aureus): <0.04 µM | MIC (S. aureus): 0.25 - 8.0 µg/mL | - Standardized and widely used method for assessing antimicrobial activity. | - Does not directly confirm target engagement.- Influenced by various factors like bacterial strain, medium, and incubation time. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Translation Inhibition Assay
This protocol is adapted for determining the IC50 value of an antibiotic that inhibits bacterial protein synthesis.
Materials:
-
S30 extract from a suitable Gram-positive bacterium (e.g., Staphylococcus aureus)
-
Premix solution (containing amino acids, ATP, GTP, and an ATP regenerating system)
-
Template DNA (e.g., plasmid encoding firefly luciferase)
-
This compound, Thiostrepton, and Micrococcin stock solutions
-
Luciferase assay reagent
-
Luminometer
-
384-well plates
Procedure:
-
Prepare the Reaction Mixture: On ice, combine the S30 extract and premix solution according to the manufacturer's instructions.
-
Add Template DNA: Add the luciferase-encoding plasmid to the reaction mixture.
-
Prepare Antibiotic Dilutions: Perform serial dilutions of this compound, Thiostrepton, and Micrococcin in the appropriate buffer.
-
Set up the Assay Plate: In a 384-well plate, add the antibiotic dilutions. Include a positive control (no antibiotic) and a negative control (no template DNA).
-
Initiate the Reaction: Add the reaction mixture containing the S30 extract and template DNA to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measure Luciferase Activity: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis: Plot the percentage of inhibition against the antibiotic concentration. The IC50 value is the concentration at which a 50% reduction in luciferase activity is observed.
Whole-Cell Cellular Thermal Shift Assay (CETSA) for Ribosomal Protein L11
This protocol outlines the steps to validate the binding of this compound to the L11 protein in intact bacterial cells.
Materials:
-
Mid-log phase culture of a Gram-positive bacterium (e.g., Staphylococcus aureus)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE equipment
-
Western blotting equipment
-
Primary antibody against ribosomal protein L11
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Incubate the bacterial culture with this compound at a desired concentration for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).
-
Cell Harvesting and Washing: Harvest the cells by centrifugation and wash twice with PBS.
-
Aliquotting: Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Thermal Challenge: Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Add lysis buffer to each tube and lyse the cells (e.g., by sonication or bead beating).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for L11.
-
Data Analysis: Quantify the band intensities for L11 at each temperature. Plot the percentage of soluble L11 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Ribosome-Targeted Reporter Gene Assay
This protocol describes a general workflow for a reporter gene assay to screen for inhibitors of bacterial translation.
Materials:
-
Engineered bacterial strain containing a reporter gene (e.g., luciferase) under the control of a constitutive promoter.
-
This compound, Thiostrepton, and Micrococcin stock solutions.
-
Growth medium (e.g., Luria-Bertani broth).
-
96-well microplates.
-
Plate reader capable of measuring luminescence or fluorescence.
Procedure:
-
Bacterial Culture: Grow the engineered bacterial strain to the mid-log phase.
-
Assay Setup: In a 96-well plate, add serial dilutions of the test compounds.
-
Inoculation: Add the bacterial culture to each well. Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 2-4 hours).
-
Reporter Signal Measurement: Measure the reporter signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the reporter signal to cell density (OD600) if necessary. Plot the percentage of inhibition of the reporter signal against the compound concentration to determine the potency of translation inhibition.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for target validation.
Caption: Mechanism of this compound action on the bacterial ribosome.
Caption: A generalized workflow for validating antibiotic target engagement.
Conclusion
Validating the target engagement of this compound in whole-cell assays is a critical step in its development as a potential therapeutic agent. This guide has provided a comparative overview of key experimental methodologies, including in vitro translation inhibition assays, Cellular Thermal Shift Assays, and reporter gene assays. While quantitative data for this compound in some of these specific assays is not yet publicly available, the provided protocols offer a robust framework for researchers to generate this crucial information. By comparing the performance of this compound with related compounds like Thiostrepton and Micrococcin, a comprehensive understanding of its target engagement profile can be achieved, paving the way for future drug development efforts.
References
- 1. Detection and Quantification of Ribosome Inhibition by Aminoglycoside Antibiotics in Living Bacteria Using an Orthogonal Ribosome-Controlled Fluorescent Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Validation of Berninamycin A Resistance Mechanisms in Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Berninamycin A's performance against susceptible and resistant bacteria, supported by experimental data. It delves into the molecular mechanisms of resistance and outlines detailed methodologies for key in vitro validation experiments.
This compound is a potent thiopeptide antibiotic that inhibits bacterial protein synthesis. Its efficacy, however, can be compromised by specific resistance mechanisms. Understanding and validating these mechanisms in vitro is crucial for the development of effective antibiotic strategies and the design of novel therapeutics that can overcome resistance.
Performance Data: this compound Activity
The primary mechanism of action of this compound is the inhibition of protein synthesis by binding to the 23S rRNA and ribosomal protein L11 complex on the 50S ribosomal subunit. This binding event stalls the ribosome, leading to cessation of protein production and ultimately bacterial cell death.
The most common mechanism of resistance to this compound in the producing organism, Streptomyces bernensis, and other bacteria involves the enzymatic modification of its ribosomal target. A specific 23S rRNA methyltransferase confers resistance by methylating the ribosome, which in turn prevents this compound from binding effectively.
The following table summarizes the minimum inhibitory concentration (MIC) of this compound against a susceptible bacterial strain and a resistant strain harboring the resistance-conferring methyltransferase.
| Bacterial Strain | Relevant Genotype | This compound MIC (µg/mL) |
| Bacillus subtilis (Wild-Type) | Susceptible | 0.1 |
| Bacillus subtilis (with berJ gene) | Resistant (Expressing 23S rRNA methyltransferase) | >100 |
Note: The berJ gene, identified within the berninamycin biosynthetic gene cluster, encodes the 23S rRNA methyltransferase responsible for resistance.
Experimental Protocols
To validate the mechanism of this compound resistance in vitro, a series of key experiments can be performed. These include determining the minimum inhibitory concentration (MIC), cloning and expressing the resistance gene, and performing in vitro transcription-translation assays.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of this compound required to inhibit the growth of susceptible and resistant bacterial strains.
Methodology:
-
Bacterial Culture: Grow the susceptible and resistant bacterial strains (e.g., Bacillus subtilis) in appropriate broth medium overnight at 37°C with shaking.
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using broth medium. The concentration range should typically span from 0.01 µg/mL to 128 µg/mL.
-
Inoculation: Dilute the overnight bacterial cultures to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Cloning and Heterologous Expression of the Resistance Gene
Objective: To clone the this compound resistance gene (berJ) from Streptomyces bernensis and express it in a susceptible host to confirm its role in conferring resistance.
Methodology:
-
DNA Extraction: Isolate genomic DNA from Streptomyces bernensis.
-
PCR Amplification: Amplify the berJ gene using specific primers designed based on the known sequence of the berninamycin biosynthetic gene cluster.
-
Vector Ligation: Ligate the amplified berJ gene into an appropriate expression vector (e.g., pET series for E. coli or an integrative vector for Bacillus subtilis).
-
Transformation: Transform the recombinant vector into a suitable susceptible host strain (e.g., E. coli BL21(DE3) or Bacillus subtilis).
-
Selection and Verification: Select for transformants on antibiotic-containing media and verify the presence of the berJ gene by PCR and DNA sequencing.
-
Expression and MIC Testing: Induce the expression of the berJ gene in the transformed host and perform MIC testing as described above to confirm the acquisition of resistance to this compound.
In Vitro Transcription-Translation (IVTT) Assay
Objective: To directly demonstrate the inhibitory effect of this compound on protein synthesis and the abrogation of this inhibition in the presence of the resistance-conferring methyltransferase.
Methodology:
-
Preparation of Cell-Free Extract: Prepare a cell-free extract (S30 extract) from a susceptible bacterial strain (e.g., E. coli or Bacillus subtilis) that is active in protein synthesis.
-
IVTT Reaction Mix: Set up a reaction mixture containing the S30 extract, a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled one like [35S]-methionine), and an energy source (ATP, GTP).
-
This compound Inhibition: Add varying concentrations of this compound to the reaction mixtures to determine its inhibitory effect on protein synthesis.
-
Resistance Validation:
-
Purify the 23S rRNA methyltransferase encoded by the berJ gene.
-
Pre-incubate the S30 extract with the purified methyltransferase and S-adenosylmethionine (SAM) to allow for methylation of the ribosomes.
-
Perform the IVTT assay in the presence of this compound with the methylated S30 extract.
-
-
Analysis: Quantify the amount of synthesized protein by measuring the reporter enzyme activity or by detecting the incorporation of the radiolabeled amino acid. A decrease in protein synthesis in the presence of this compound and its restoration in the methylated extract validates the resistance mechanism.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in this compound action and resistance, as well as the experimental workflows, the following diagrams are provided.
Caption: Mechanism of this compound action and resistance.
Caption: Workflow for MIC determination.
Caption: Workflow for the in vitro transcription-translation assay.
Safety Operating Guide
Essential Safety and Logistics for Handling Berninamycin A
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial safety and logistical information for the handling of Berninamycin A, a thiopeptide antibiotic. Adherence to these guidelines is essential to mitigate risks and ensure the integrity of your research.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves- Laboratory coat- Safety glasses with side shields or splash goggles- Dust mask or respirator (if handling large quantities or if dust is generated) |
| Handling Solutions | - Nitrile gloves- Laboratory coat- Safety glasses with side shields or splash goggles |
| General Laboratory Use | - Nitrile gloves- Laboratory coat- Safety glasses |
Handling and Storage
Proper handling and storage are critical to maintain the stability of this compound and to prevent accidental exposure.
Handling:
-
Avoid dust formation: When working with the solid form, handle it in a well-ventilated area, preferably in a chemical fume hood, to minimize the inhalation of dust.
-
Prevent contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.
-
Hygienic practices: Wash hands thoroughly after handling and before eating, drinking, or smoking.
Storage:
-
Temperature: Store this compound at -20°C for long-term stability.
-
Container: Keep the container tightly closed to prevent degradation.
-
Incompatibilities: Store away from strong oxidizing agents.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
| Incident | Procedure |
| Small Spill (Solid) | 1. Wear appropriate PPE.2. Gently sweep or scoop the material into a designated waste container.3. Avoid creating dust.4. Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water. |
| Large Spill (Solid) | 1. Evacuate the area.2. Restrict access to the spill site.3. Wear a full suit, splash goggles, dust respirator, boots, and gloves.4. Use a shovel to carefully place the material into a convenient waste disposal container.[1] |
| Skin Contact | 1. Immediately wash the affected area with soap and plenty of water.[1]2. Remove contaminated clothing. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[1]2. Seek medical attention. |
| Inhalation | 1. Move the person to fresh air.[1]2. If breathing is difficult, provide oxygen.3. Seek medical attention. |
| Ingestion | 1. Do not induce vomiting.2. Rinse mouth with water.[1]3. Seek immediate medical attention. |
Fire-Fighting Measures
While this compound is not highly flammable, appropriate measures should be in place in case of a fire in the laboratory.
| Extinguishing Media | Unsuitable Extinguishing Media | Specific Hazards | Protective Equipment for Firefighters |
| - Dry chemical- Carbon dioxide- Water spray- Alcohol-resistant foam | - Do not use a heavy water stream. | - May emit toxic fumes under fire conditions, including carbon oxides and nitrogen oxides. | - Wear self-contained breathing apparatus (SCBA) and full protective gear. |
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste. Improper disposal can lead to environmental contamination and the development of antibiotic resistance.
Operational Plan:
-
Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and solutions, must be segregated from general laboratory waste.
-
Collection:
-
Solid Waste: Collect in a clearly labeled, leak-proof container designated for hazardous chemical waste.
-
Liquid Waste: Collect in a compatible, sealed container. The container should be clearly labeled with the contents, including the solvent used.
-
-
Storage of Waste: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste disposal service. Follow all federal, state, and local regulations for hazardous waste disposal.
Deactivation: Laboratory-based deactivation of thiopeptide antibiotics like this compound is not recommended . Incomplete chemical reactions can produce other hazardous byproducts. The standard and safest procedure is collection and disposal by a professional waste management service.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
